WAY-639872
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-quinolin-8-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(15-27-19-9-3-5-16-6-4-10-22-21(16)19)23-17-7-1-2-8-18(17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRDHGFMVANNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Mechanism of Action of WAY-639872: A Review of Available Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639872 has been identified in scientific literature and commercial databases as an inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a well-recognized therapeutic target for the treatment of pain, as compelling human genetic evidence has linked loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) to congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. The selective blockade of NaV1.7 is therefore a highly sought-after strategy for the development of novel analgesics with a potentially favorable side-effect profile compared to non-selective sodium channel blockers and opioids.
Despite its identification as a NaV1.7 inhibitor, a comprehensive, publicly available dataset detailing the precise mechanism of action of this compound is conspicuously absent from the scientific literature. This in-depth guide aims to consolidate the currently available information and highlight the significant knowledge gaps regarding this compound.
Core Mechanism of Action: NaV1.7 Inhibition
The primary mechanism of action attributed to this compound is the inhibition of the NaV1.7 sodium channel. Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons. The NaV1.7 subtype is preferentially expressed in peripheral sensory neurons, such as those in the dorsal root ganglia (DRG) and trigeminal ganglia, which are critical for nociceptive signaling.
By inhibiting NaV1.7, this compound is presumed to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system. The intended therapeutic effect is a reduction in the sensation of pain.
Quantitative Data: A Notable Absence
A thorough review of scientific databases and literature reveals a significant lack of quantitative data regarding the pharmacological properties of this compound. To provide a framework for the type of data required for a comprehensive understanding of its mechanism of action, the following tables outline the key parameters that are currently unknown.
Table 1: In Vitro Potency and Selectivity of this compound (Data Not Available)
| Parameter | Target | Value | Assay Conditions |
| IC50 | Human NaV1.7 | Data not available | Electrophysiology (e.g., patch clamp) |
| Rat NaV1.7 | Data not available | ||
| Binding Affinity (Kd or Ki) | Human NaV1.7 | Data not available | Radioligand binding assay |
| Selectivity vs. Other NaV Subtypes | |||
| IC50 | Human NaV1.1 | Data not available | Electrophysiology |
| IC50 | Human NaV1.2 | Data not available | |
| IC50 | Human NaV1.3 | Data not available | |
| IC50 | Human NaV1.4 | Data not available | |
| IC50 | Human NaV1.5 (cardiac) | Data not available | |
| IC50 | Human NaV1.6 | Data not available | |
| IC50 | Human NaV1.8 | Data not available | |
| IC50 | Human NaV1.9 | Data not available | |
| Selectivity vs. Other Ion Channels | |||
| IC50 | hERG | Data not available | Electrophysiology |
| IC50 | CaV Channels | Data not available | |
| IC50 | KV Channels | Data not available |
Table 2: State-Dependent Inhibition by this compound (Data Not Available)
| Parameter | Target | Value |
| IC50 (Resting State) | Human NaV1.7 | Data not available |
| IC50 (Inactivated State) | Human NaV1.7 | Data not available |
| Use-Dependency | Human NaV1.7 | Data not available |
Experimental Protocols: A Methodological Void
Detailed experimental protocols for the evaluation of this compound are not available in the public domain. For a compound targeting a voltage-gated ion channel, a standard set of experiments would be required to characterize its mechanism of action. Below are generalized protocols that would be necessary to generate the missing data for this compound.
Whole-Cell Patch Clamp Electrophysiology for IC50 Determination
-
Objective: To determine the concentration-dependent inhibition of NaV1.7 channels by this compound.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel alpha subunit (and relevant beta subunits).
-
Methodology:
-
Cells are cultured to an appropriate confluency and prepared for electrophysiological recording.
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
A voltage protocol is applied to elicit NaV1.7 currents. Typically, cells are held at a negative holding potential (e.g., -120 mV) and depolarized to a potential that elicits a peak inward current (e.g., -10 mV).
-
A baseline recording of the peak current is established.
-
This compound is applied at increasing concentrations to the extracellular solution.
-
The peak inward current is measured at each concentration after steady-state inhibition is reached.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Radioligand Binding Assay for Affinity Determination
-
Objective: To determine the binding affinity (Ki) of this compound for the NaV1.7 channel.
-
Preparation: Membranes from cells expressing a high density of NaV1.7 channels.
-
Radioligand: A specific NaV1.7 radioligand (e.g., [3H]-Saxitoxin or a selective tritiated NaV1.7 inhibitor).
-
Methodology:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows: A Conceptual Framework
Given the absence of specific data for this compound, we can conceptualize the expected signaling pathway and experimental workflow based on its classification as a NaV1.7 inhibitor.
Caption: Proposed inhibitory pathway of this compound on nociceptive signaling.
The above diagram illustrates the hypothesized mechanism. This compound is expected to bind to and inhibit the NaV1.7 channel on peripheral sensory neurons. This inhibition would block the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to a noxious stimulus. The net result would be a reduction in the transmission of pain signals to the central nervous system (CNS), leading to an analgesic effect.
The workflow for characterizing such a compound would follow a logical progression from in vitro to in vivo studies.
Caption: Standard preclinical drug discovery workflow for a NaV1.7 inhibitor.
Conclusion and Future Directions
This compound is an enigmatic compound within the landscape of NaV1.7 inhibitors. While its primary target has been identified, the crucial quantitative data and detailed experimental protocols that define its mechanism of action are not publicly available. This lack of information prevents a thorough assessment of its potential as a therapeutic agent. It is possible that the development of this compound was discontinued at an early stage, resulting in a limited publication record.
For researchers interested in this or similar compounds, the path forward would involve the de novo characterization of its pharmacological profile using the standard experimental protocols outlined in this guide. Such studies would be essential to determine its potency, selectivity, state-dependency, and ultimately, its potential for clinical development as a novel analgesic. Without such data, this compound remains a molecule of theoretical interest with an unconfirmed and unquantified mechanism of action.
Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for the compound "WAY-639872" in the context of its Nav1.7 selectivity profile.
While the compound is listed by some chemical suppliers as an "active molecule," there is no associated published data detailing its pharmacological properties, including its mechanism of action or its selectivity for the Nav1.7 sodium channel. Searches for patents or scientific publications describing the synthesis, biological evaluation, or selectivity of this compound did not yield any relevant results.
Consequently, the core requirements of the request—summarizing quantitative selectivity data, providing detailed experimental protocols, and creating visualizations of signaling pathways or experimental workflows—cannot be fulfilled for this compound. The necessary primary data to construct such a technical guide is not available in the public domain.
Researchers, scientists, and drug development professionals seeking information on this specific compound may need to consult internal discovery and development documentation if this is a proprietary molecule or await potential future publications or patent filings that disclose its scientific details.
Unveiling the Synthesis and Purification of WAY-639872: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for WAY-639872, a compound of interest in pharmaceutical research. Due to the limited publicly available information directly detailing the synthesis of this compound, this guide outlines a plausible synthetic route based on established organic chemistry principles and general methods for the preparation of analogous compounds. The purification strategies presented are derived from standard laboratory techniques applicable to molecules with similar structural features.
I. Synthetic Approach
The synthesis of this compound, with the IUPAC name N-(4-methoxyphenyl)-N-methyl-2-(morpholin-4-yl)acetamide, can be logically approached through a two-step process involving the synthesis of a key intermediate, N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide, followed by nucleophilic substitution with morpholine.
Step 1: Synthesis of N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide
The initial step involves the acylation of N-methyl-p-anisidine with chloroacetyl chloride. This reaction forms the core acetamide structure of the target molecule.
Experimental Protocol:
-
Reaction Setup: To a solution of N-methyl-p-anisidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents). The reaction mixture is cooled in an ice bath (0-5 °C).
-
Acylation: Chloroacetyl chloride (1.0-1.2 equivalents) is added dropwise to the cooled solution with vigorous stirring. The reaction is allowed to proceed at this temperature for a specified period (typically 1-3 hours) and then warmed to room temperature.
-
Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| N-methyl-p-anisidine | 1.0 eq | Starting material |
| Chloroacetyl chloride | 1.0-1.2 eq | Acylating agent |
| Triethylamine/DIPEA | 1.1-1.5 eq | Base to neutralize HCl |
| Dichloromethane/THF | - | Reaction solvent |
Step 2: Synthesis of this compound (Nucleophilic Substitution)
The final step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by morpholine to yield this compound.
Experimental Protocol:
-
Reaction Setup: The crude N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Nucleophilic Substitution: Morpholine (1.1-2.0 equivalents) and a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2.5 equivalents), are added to the solution. The reaction mixture is heated (typically to 50-80 °C) and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is washed with brine, dried, and the solvent is evaporated to afford the crude this compound.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| N-(4-methoxyphenyl)-N-methyl-2-chloroacetamide | 1.0 eq | Intermediate |
| Morpholine | 1.1-2.0 eq | Nucleophile |
| Potassium Carbonate/Sodium Bicarbonate | 1.5-2.5 eq | Base |
| Acetonitrile/DMF | - | Reaction solvent |
II. Purification Methods
Purification of the final compound is crucial to remove any unreacted starting materials, by-products, and other impurities. A combination of chromatographic and crystallization techniques is generally employed.
Chromatographic Purification
Flash column chromatography is a standard and effective method for the purification of this compound.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the pre-equilibrated silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined, and the solvent is evaporated.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol |
| Detection | TLC with UV visualization |
Crystallization
Crystallization can be employed as a final purification step to obtain a highly pure, crystalline solid.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds of this nature include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Procedure: The purified compound from chromatography is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
III. Visualizing the Workflow
To better illustrate the synthesis and purification process, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Disclaimer: The synthetic and purification methods described in this guide are based on general chemical principles and may require optimization for specific laboratory conditions. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
A Technical Guide to BP4L-18:1:1: A Novel, Peripherally-Restricted HCN1 Inhibitor for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel, non-opioid drug candidate, BP4L-18:1:1, a first-in-class, peripherally-restricted inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1) for the treatment of neuropathic pain. The information presented is collated from preclinical research and is intended to provide a comprehensive resource for professionals in the field.
It is important to note that searches for "WAY-639872" did not yield any publicly available information, suggesting a possible typographical error in the initial query. The data herein pertains to BP4L-18:1:1, a compound with a similar therapeutic target.
Core Concept and Mechanism of Action
BP4L-18:1:1 is an innovative "anchor-tether" molecule designed for targeted action on peripheral neurons, thereby avoiding central nervous system (CNS) and cardiac side effects.[1][2] Its design is based on the anesthetic propofol, which is known to inhibit HCN channels.[1][2]
The molecule consists of:
-
A Pharmacophore: The active component, 2,6-di-tert-butylphenol (26DTB-P), which is a propofol analog, is responsible for inhibiting the HCN1 channel.[3]
-
A Hydrophilic Anchor: A diol anchor is attached to the pharmacophore.[3][4] This anchor is designed to prevent the molecule from crossing the blood-brain barrier and cell membranes.[1]
-
A Tether: An 18-carbon chain links the pharmacophore and the anchor, allowing the pharmacophore the flexibility to "sink" into the cell membrane and interact with the HCN1 channel from the periphery.[3][4]
This unique structure ensures that BP4L-18:1:1 acts as an HCN1 inverse agonist specifically on peripheral pain-sensing neurons, where hyperexcitability of HCN1 channels is a key contributor to neuropathic pain.[2][4][5] By inhibiting these channels, BP4L-18:1:1 calms the overactive neurons responsible for pain signals.[6]
Caption: Mechanism of BP4L-18:1:1 as an anchor-tethered peripheral HCN1 inhibitor.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of BP4L-18:1:1.
| Parameter | Value | Description | Source |
| IC50 | 6.4 μM | The half-maximal inhibitory concentration for HCN1 channel inhibition. | [3] |
| ΔV1/2 MAX | -38.9 mV | The maximal shift in the voltage dependence of activation, indicating inverse agonism. | [3] |
| Hill Coefficient | 1.0 | Suggests a 1:1 binding stoichiometry between the drug and the channel. | [3] |
| Parameter | Value | Description | Source |
| Sensory Study Doses | 0.58 and 1.74 mmol kg⁻¹ | Doses administered orally to rats in the spared nerve injury model. | [3] |
| Safety Study Dose | 5.8 mmol kg⁻¹ | High dose used to assess safety, based on tolerability of the parent compound. | [3] |
| CNS Penetration | >100-fold lower in brain vs. blood | Demonstrates the effectiveness of the anchor-tether design in excluding the drug from the CNS. | [4] |
| CNS MPO Score | 2.25 | A low CNS multiparameter optimization score, further indicating poor brain penetration. | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
-
Model: Spared Nerve Injury (SNI) model in adult rats.[3] This is a widely used model that mimics chronic neuropathic pain in humans.
-
Procedure: The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact. This results in the development of mechanical allodynia and thermal hypersensitivity in the paw innervated by the sural nerve.
-
Age of Animals: 8 weeks old at the time of surgery.[3]
-
Mechanical Allodynia: Assessed using von Frey filaments. This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Thermal Hypersensitivity: Evaluated to measure the response to thermal stimuli.
-
Testing Schedule: Behavioral testing was conducted after the first and seventh daily doses of the compound.[3]
-
Formulation: BP4L-18:1:1 was dissolved in peanut oil for in vivo experiments.[3]
-
Route of Administration: Oral gavage.[3]
-
Dosing Regimen: Once daily dosing for seven days.[7]
-
System: Two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing human HCN1 channels.[3]
-
Purpose: To directly measure the effect of BP4L-18:1:1 on the function of HCN1 ion channels.
-
Data Analysis: Tail current activation curves were fitted with the Boltzmann function to determine the voltage dependence of activation.[3]
-
Sample Collection: Blood samples were collected from the tail vein. At the end of the study, brain tissue was also collected.[3]
-
Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to detect and quantify the concentration of BP4L-18:1:1 in blood and brain tissue.[3]
References
- 1. Drug research: Neuropathic pain | LGC Standards [lgcstandards.com]
- 2. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 3. An anchor-tether ‘hindered’ HCN1 inhibitor is antihyperalgesic in a rat spared nerve injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2020006224A1 - Substituted alkylphenols as hcn1 antagonists - Google Patents [patents.google.com]
- 6. Scientists find a new drug for chronic nerve pain [knowridge.com]
- 7. akelosinc.com [akelosinc.com]
The Enigmatic Profile of WAY-639872 in Inflammatory Pain: A Technical Overview Based on Limited Data
For Researchers, Scientists, and Drug Development Professionals
WAY-639872, identified as a selective inhibitor of the voltage-gated sodium channel NaV1.7, presents a compelling theoretical target for the management of inflammatory pain. The NaV1.7 channel is a well-established key player in the transmission of nociceptive signals, and its genetic ablation in humans leads to a congenital insensitivity to pain. This has spurred significant interest in the development of NaV1.7 inhibitors as a novel class of analgesics. However, a comprehensive understanding of the preclinical efficacy and mechanistic underpinnings of this compound in the specific context of inflammatory pain models remains notably absent from the public scientific literature.
Theoretical Mechanism of Action: The NaV1.7-Inflammatory Pain Axis
Inflammatory mediators, such as prostaglandins, bradykinin, and various cytokines, are known to sensitize peripheral nociceptors, leading to a state of heightened pain sensitivity known as hyperalgesia. A critical molecular component of this sensitization process is the modulation of ion channels, including NaV1.7. These channels are densely expressed on the terminals of nociceptive neurons. During inflammation, the activation threshold of NaV1.7 channels is lowered, and their expression can be upregulated, contributing to the spontaneous firing and exaggerated responses of sensory neurons to noxious stimuli.
A selective inhibitor like this compound would theoretically counteract this hyperexcitability. By binding to the NaV1.7 channel, it would be expected to block the influx of sodium ions that is necessary for the generation and propagation of action potentials along the nociceptive fibers. This would, in turn, dampen the transmission of pain signals from the site of inflammation to the central nervous system.
Caption: Theoretical Signaling Pathway of this compound in Inflammatory Pain.
Hypothetical Experimental Workflow for Preclinical Evaluation
To rigorously assess the potential of this compound in inflammatory pain, a standardized preclinical workflow would be essential. This would involve a series of established animal models designed to mimic different aspects of clinical inflammatory pain.
Caption: A Standardized Workflow for Preclinical Testing of this compound.
The Path Forward: A Call for Empirical Data
The successful translation of a promising molecular entity like this compound from a theoretical concept to a viable therapeutic candidate is contingent upon the public dissemination of robust preclinical data. Future research endeavors should focus on:
-
In Vivo Efficacy Studies: Publishing data from well-controlled studies in rodent models of inflammatory pain to establish dose-dependent analgesic effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating plasma and tissue concentrations with its analgesic activity.
-
Safety and Tolerability Assessment: Conducting comprehensive toxicology studies to determine the therapeutic window and potential off-target effects.
-
Mechanistic Investigations: Elucidating the precise molecular interactions of this compound with the NaV1.7 channel and exploring its impact on downstream signaling pathways involved in neuroinflammation.
Until such data becomes available, the potential of this compound as a therapeutic agent for inflammatory pain remains an intriguing but unverified hypothesis. The scientific community awaits empirical evidence to substantiate the promise held by this selective NaV1.7 inhibitor.
The Enigmatic Case of WAY-639872: A Search for a Lost History
An in-depth review of publicly available scientific and patent literature reveals a significant lack of information regarding the discovery, history, and pharmacological profile of the compound designated as WAY-639872. Despite its listing by several chemical suppliers as a putative inhibitor of the voltage-gated sodium channel NaV1.7, a compelling target for analgesic drug development, the scientific backstory of this molecule remains elusive.
Efforts to construct a detailed technical guide on this compound were met with a conspicuous absence of primary research articles, patents, or any form of preclinical or clinical data. Searches based on its chemical identifiers, including CAS number 796119-18-1 and PubChem CID 4879545, failed to uncover any substantive documentation that would typically accompany the development of a novel therapeutic agent.
This scarcity of information precludes a comprehensive analysis of its discovery by a specific research group, the timeline of its development, or the key experiments that defined its biological activity. Consequently, the core requirements of a technical whitepaper—quantitative data, detailed experimental protocols, and visualizations of its mechanism of action—cannot be fulfilled at this time.
The "WAY" prefix in its designation may suggest an origin within the research laboratories of Wyeth, a former pharmaceutical company. It is plausible that this compound was an internal discovery that, for undisclosed reasons, did not progress to a stage of public disclosure through patents or peer-reviewed publications. This is not an uncommon occurrence in the pharmaceutical industry, where numerous compounds are synthesized and screened, with only a select few advancing to later stages of development.
While the role of NaV1.7 in pain signaling is well-established, and the pursuit of its selective inhibitors remains an active area of research, the specific contribution of this compound to this field is undocumented. The compound is identified by its molecular formula, C21H21N3O3, and a molecular weight of 363.41 g/mol .
The NaV1.7 Signaling Pathway in Nociception
To provide context for the potential, albeit unconfirmed, therapeutic target of this compound, the following diagram illustrates the established role of the NaV1.7 channel in the transmission of pain signals.
This diagram illustrates that noxious stimuli activate sensory receptors on nociceptive neurons, leading to an initial depolarization of the cell membrane. This change in voltage opens NaV1.7 channels, causing an influx of sodium ions that amplifies the depolarization to the threshold required for firing an action potential. The action potential then propagates along the neuron to the spinal cord, transmitting the pain signal to the central nervous system. A selective NaV1.7 inhibitor, such as this compound is hypothesized to be, would block this channel, thereby preventing the amplification of the initial stimulus and inhibiting the transmission of the pain signal.
Without further data, any discussion of the specific properties and history of this compound remains speculative. The scientific community awaits the potential future disclosure of information that would shed light on the origins and functional characteristics of this compound.
Investigating Off-Target Effects of Novel Chemical Entities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly selective therapeutic agents is a primary objective in modern drug discovery. However, even compounds designed with high specificity for their intended molecular target can exhibit off-target effects, leading to unforeseen physiological consequences and potential toxicities. A thorough investigation of these unintended interactions is therefore a critical step in the preclinical characterization of any new chemical entity.
This technical guide outlines a comprehensive strategy for the investigation of off-target effects, using the hypothetical small molecule WAY-639872 as a case study. The methodologies described herein represent the current state-of-the-art in off-target profiling and provide a robust framework for identifying and characterizing unintended molecular interactions.
Prioritizing Off-Target Assessment: Initial Profiling
A tiered approach is recommended for off-target assessment. Initial screening should involve broad panels of common off-target classes to identify potential liabilities early in the drug development process.
Kinase Profiling
Given that kinases are a large and structurally related family of enzymes, they represent a frequent source of off-target interactions for many small molecule inhibitors. A broad-panel kinase screen is an essential first step.
Table 1: Illustrative Kinase Selectivity Data for this compound
| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |
| Primary Target X | 98% | 10 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 62% | 800 |
| Off-Target Kinase C | 25% | >10,000 |
| ... (400+ other kinases) | <10% | >10,000 |
Receptor and Ion Channel Screening
Screening against a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters is also crucial to identify potential neurological, cardiovascular, and other organ system-related side effects.
Table 2: Illustrative Receptor and Ion Channel Binding Data for this compound
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT2B Receptor | 250 | Antagonist |
| hERG Channel | >10,000 | No significant inhibition |
| Dopamine D2 Receptor | 1,200 | Weak partial agonist |
| ... (multiple other targets) | >10,000 | Not determined |
In-depth Off-Target Characterization Methodologies
Following initial screening, more in-depth and unbiased approaches are necessary to create a comprehensive off-target profile. The following sections detail key experimental protocols.
Kinome Scanning
Experimental Protocol: KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
-
Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
A library of human kinases is expressed as fusions with a DNA tag.
-
Each kinase is incubated with the test compound (e.g., this compound) at a range of concentrations.
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture.
-
After reaching equilibrium, the unbound kinase is washed away.
-
The amount of DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR).
-
Binding affinity (Kd) values are calculated from the dose-response curves.
-
Workflow Diagram:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[1][2][3] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[3][4][5] This method can be used to confirm on-target engagement and to identify novel off-targets in an unbiased, proteome-wide manner when coupled with mass spectrometry (CETSA-MS).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[1]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Workflow Diagram:
Chemical Proteomics
Chemical proteomics is a powerful approach for the unbiased identification of protein targets of a small molecule.[6] This is often achieved by immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol: Affinity-based Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of the test compound (e.g., this compound) that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose or magnetic beads.
-
Affinity Pull-down:
-
Prepare a cell lysate.
-
Incubate the lysate with the immobilized probe.
-
As a control, incubate the lysate with beads that have not been functionalized or with beads functionalized with an inactive analog of the compound. A competition experiment with an excess of the free compound can also be performed.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion with trypsin.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified in the experimental sample with those in the control samples to identify specific binders.
-
Bioinformatic analysis can then be used to categorize the identified off-targets and predict potential biological consequences.
-
Workflow Diagram:
Downstream Functional Validation and Signaling Pathway Analysis
The identification of off-targets is the first step. Subsequent functional validation is crucial to understand the biological consequences of these interactions.
Functional Assays
For each validated off-target, specific functional assays should be performed to determine whether the compound acts as an inhibitor, activator, agonist, or antagonist. For example, if an off-target kinase is identified, an in vitro kinase activity assay should be performed to confirm inhibition and determine the IC50 value.
Signaling Pathway Analysis
Identified off-targets should be mapped to known signaling pathways to predict potential cellular effects. For instance, if this compound is found to inhibit an off-target kinase involved in a cell survival pathway, this could have implications for its therapeutic window and potential toxicities.
Illustrative Signaling Pathway Diagram:
Conclusion
A systematic and multi-faceted approach to off-target profiling is indispensable for the successful development of safe and effective therapeutics. The combination of broad-panel screening, unbiased proteome-wide techniques, and subsequent functional validation provides a comprehensive framework for understanding the complete pharmacological profile of a new chemical entity. The early identification and characterization of off-target effects enable informed decision-making throughout the drug discovery and development pipeline, ultimately leading to safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. CETSA [cetsa.org]
- 6. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Characterization of WAY-639872, a NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639872 is an inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and has been identified as a critical target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This strong genetic validation has spurred significant interest in the discovery and characterization of selective NaV1.7 inhibitors like this compound for the treatment of various pain conditions.
These application notes provide detailed protocols for the in vitro electrophysiological evaluation of this compound using the whole-cell patch-clamp technique. The described methods are designed to characterize the inhibitory potency, voltage- and use-dependence of the compound on NaV1.7 channels expressed in heterologous systems or native neurons.
Data Presentation
The following tables summarize the electrophysiological properties of NaV1.7 channels and the typical effects of a NaV1.7 inhibitor. While specific quantitative data for this compound is not publicly available, the provided values are representative for potent and selective NaV1.7 inhibitors and can serve as a benchmark for experimental design and data interpretation.
Table 1: Electrophysiological Properties of Human NaV1.7 Channels
| Parameter | Typical Value | Description |
| V1/2 of Activation | -19 mV to -11 mV[1][2] | Voltage at which half of the channels are activated. |
| V1/2 of Inactivation | -74 mV[2] | Voltage at which half of the channels are inactivated. |
| Tetrodotoxin (TTX) Sensitivity (IC50) | 20 - 43 nM[1][2] | Concentration of TTX required to block 50% of the NaV1.7 current. |
Table 2: Typical Inhibitory Profile of a Potent NaV1.7 Inhibitor
| Parameter | Typical Value/Effect | Description |
| IC50 (hNaV1.7) | 0.6 nM - 10.3 nM[3][4] | Concentration of the inhibitor required to block 50% of the human NaV1.7 current. |
| Selectivity vs. hNaV1.5 | >80-fold[4] | Ratio of IC50 for the cardiac sodium channel (NaV1.5) to the IC50 for NaV1.7. |
| Effect on Activation | Minimal shift in V1/2 of activation.[5] | Potent inhibitors often have little to no effect on the voltage-dependence of channel opening. |
| Effect on Inactivation | Hyperpolarizing shift in V1/2 of inactivation.[5][6] | The inhibitor preferentially binds to and stabilizes the inactivated state of the channel. |
| Use-Dependence | Present[6] | The inhibitory effect increases with the frequency of channel activation. |
Experimental Protocols
Cell Culture and Preparation
Objective: To prepare cells expressing NaV1.7 channels for electrophysiological recording.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 (hNaV1.7).
-
Dorsal Root Ganglion (DRG) neurons harvested from rodents can be used for studying the native channel.
Protocol:
-
Culture HEK293 cells expressing hNaV1.7 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
For recording, plate the cells onto glass coverslips 24-48 hours prior to the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record sodium currents from single cells and assess the effect of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Equipment:
-
Patch-clamp amplifier and digitizer.
-
Inverted microscope with manipulators.
-
Perfusion system for drug application.
-
Data acquisition and analysis software.
Protocol:
-
Place the recording chamber with the coverslip on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure all NaV1.7 channels are in the resting state.[3]
-
Apply a series of voltage steps to elicit sodium currents and establish a stable baseline recording.
Characterization of this compound Inhibition
a. Concentration-Response Curve and IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the NaV1.7 current (IC50).
Protocol:
-
From a holding potential of -120 mV, apply a depolarizing test pulse to 0 mV for 20 ms every 10 seconds to elicit a peak sodium current.
-
After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
Record the peak inward current at each concentration until a steady-state block is achieved.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
Normalize the peak current at each concentration to the baseline current and plot the concentration-response curve.
-
Fit the data with a Hill equation to determine the IC50 value.[7]
b. Voltage-Dependence of Activation
Objective: To assess the effect of this compound on the voltage at which NaV1.7 channels open.
Protocol:
-
From a holding potential of -120 mV, apply a series of depolarizing steps from -80 mV to +60 mV in 5 mV increments.[3]
-
Measure the peak current at each voltage step.
-
Calculate the conductance (G) at each voltage using the formula: G = I / (Vm - Vrev), where I is the peak current, Vm is the membrane potential, and Vrev is the reversal potential for sodium.
-
Normalize the conductance and plot it against the membrane potential.
-
Fit the data with a Boltzmann equation to determine the V1/2 of activation.
-
Repeat the protocol in the presence of a fixed concentration of this compound (e.g., IC50 concentration).
c. Voltage-Dependence of Inactivation
Objective: To determine if this compound preferentially binds to the inactivated state of the NaV1.7 channel.
Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to +20 mV in 5 mV increments, followed by a test pulse to 0 mV.[3]
-
Measure the peak current during the test pulse for each pre-pulse potential.
-
Normalize the peak current to the maximum current and plot it against the pre-pulse potential.
-
Fit the data with a Boltzmann equation to determine the V1/2 of inactivation.
-
Repeat the protocol in the presence of this compound. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.[6]
d. Use-Dependent Inhibition
Objective: To evaluate if the inhibitory effect of this compound increases with repeated channel activation.
Protocol:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).
-
Record the peak current for each pulse in the train.
-
Perfuse the cell with this compound and repeat the pulse train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
A greater reduction in the normalized current during the pulse train in the presence of the compound indicates use-dependent block.[6]
Mandatory Visualizations
Caption: Workflow for in vitro electrophysiological characterization of this compound.
Caption: Inhibition of NaV1.7 signaling pathway by this compound.
References
- 1. nanion.de [nanion.de]
- 2. Making sure you're not a bot! [nanion.de]
- 3. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Modulation of fast sodium current in airway smooth muscle cells by exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with WAY-639872
A comprehensive search has revealed no publicly available scientific literature, application notes, or established protocols detailing the use of WAY-639872 in patch-clamp electrophysiology studies.
This compound is known to be a potent and selective agonist for the estrogen receptor beta (ERβ). Its primary applications, as documented in available research, are centered on its effects on gene transcription, cellular proliferation, and other downstream signaling pathways associated with ERβ activation.
The lack of information regarding its use in patch-clamp recordings suggests that investigating its direct effects on ion channel function may not have been a primary area of research for this compound, or that such studies have not been published in accessible scientific databases.
Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams specifically for patch-clamp recording with this compound at this time.
General Principles for Investigating a Novel Compound with Patch-Clamp Electrophysiology
For researchers interested in exploring the potential effects of this compound, or any novel compound, on ion channels using the patch-clamp technique, a general workflow and foundational protocols would need to be adapted. This would involve a systematic, exploratory approach to determine if the compound has any direct or indirect modulatory effects on ion channel activity.
Below are generalized protocols and a conceptual workflow that could serve as a starting point for such an investigation.
I. General Experimental Workflow
A logical progression for testing a novel compound like this compound on a specific ion channel or in a particular cell type would be as follows:
Application Notes and Protocols for WAY-639872 in Dorsal Root Ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639872 is a potent and highly selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the sensation of cold and a promising target for the development of novel analgesics. Dorsal root ganglion (DRG) neurons are the primary sensory neurons responsible for transmitting temperature, touch, and pain signals from the periphery to the central nervous system. A significant subpopulation of these neurons expresses TRPM8 channels, making them a critical system for studying the physiological roles of TRPM8 and for evaluating the therapeutic potential of TRPM8-modulating compounds like this compound.
These application notes provide a comprehensive overview of the use of this compound in experimental models utilizing DRG neurons. The included protocols offer detailed, step-by-step guidance for key in vitro and in vivo assays to characterize the effects of this compound on neuronal function and in preclinical models of pain.
Mechanism of Action
This compound functions as a competitive antagonist at the TRPM8 ion channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures (typically below 28°C), as well as by cooling agents such as menthol and icilin. Upon activation, TRPM8 allows the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane and the initiation of action potentials. This signaling cascade is responsible for the perception of cold and can contribute to pain sensations, particularly in pathological conditions such as neuropathic pain and cold allodynia.
This compound binds to the TRPM8 channel, preventing the conformational changes required for channel opening induced by agonists or cold stimuli. This blockade inhibits the downstream signaling events, thereby reducing or eliminating the cellular and physiological responses mediated by TRPM8 activation.
Data Presentation: In Vitro Efficacy of TRPM8 Antagonists
The following tables summarize typical quantitative data obtained from in vitro experiments on cultured DRG neurons, demonstrating the inhibitory effects of a selective TRPM8 antagonist like this compound.
Table 1: Inhibition of Menthol-Evoked Calcium Influx in Cultured Rat DRG Neurons
| Antagonist Concentration | Agonist (Menthol) | Peak Intracellular Ca2+ Concentration [nM] (Mean ± SEM) | % Inhibition |
| Vehicle Control | 100 µM | 450 ± 35 | 0% |
| 10 nM | 100 µM | 280 ± 25 | 37.8% |
| 25 nM (IC50) | 100 µM | 225 ± 20 | 50.0% |
| 100 nM | 100 µM | 80 ± 15 | 82.2% |
| 1 µM | 100 µM | 55 ± 10 | 87.8% |
Table 2: Effect on Cold-Activated Inward Currents in Cultured Mouse DRG Neurons (Whole-Cell Patch Clamp)
| Treatment | Temperature | Peak Inward Current Density (pA/pF) (Mean ± SEM) | % Inhibition |
| Vehicle Control | 15°C | -25.5 ± 3.2 | 0% |
| This compound (100 nM) | 15°C | -4.8 ± 1.1 | 81.2% |
Table 3: Inhibition of Icilin-Induced Action Potential Firing in Cultured Rat DRG Neurons (Current Clamp)
| Treatment | Agonist (Icilin) | Firing Frequency (Hz) (Mean ± SEM) | % Inhibition |
| Vehicle Control | 10 µM | 8.2 ± 1.5 | 0% |
| This compound (50 nM) | 10 µM | 1.1 ± 0.4 | 86.6% |
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathway of TRPM8 activation and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons
Objective: To isolate and culture DRG neurons from rodents for subsequent in vitro experiments.
Materials:
-
Adult Sprague-Dawley rats or C57BL/6 mice
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IA (1 mg/mL) and Dispase II (2.5 U/mL) in HBSS
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF, 50 ng/mL)
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Standard dissection tools, sterile and autoclaved
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the spinal column and expose the DRGs.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Transfer the ganglia to the collagenase/dispase solution and incubate at 37°C for 45-60 minutes.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to dissociate the neurons.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Plate the neurons onto poly-D-lysine/laminin-coated dishes at a desired density.
-
Incubate the cultured neurons at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours before experimentation.
Protocol 2: Calcium Imaging of TRPM8 Activity
Objective: To measure changes in intracellular calcium concentration in response to TRPM8 activation and inhibition by this compound.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fura-2 AM or other suitable calcium indicator dye
-
Extracellular solution (e.g., Tyrode's solution)
-
TRPM8 agonist (Menthol or Icilin) stock solution
-
This compound stock solution
-
Fluorescence microscopy setup with a calcium imaging system
Procedure:
-
Load the cultured DRG neurons with Fura-2 AM (2-5 µM) in extracellular solution for 30-45 minutes at 37°C.
-
Wash the cells with extracellular solution to remove excess dye.
-
Mount the coverslip onto the recording chamber of the microscope.
-
Establish a baseline fluorescence recording.
-
Perfuse the cells with the TRPM8 agonist (e.g., 100 µM Menthol) and record the calcium response.
-
After a washout period, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.
-
Co-apply the TRPM8 agonist and this compound and record the calcium response.
-
Analyze the changes in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Objective: To record ion channel currents and action potentials in DRG neurons to assess the effect of this compound on TRPM8-mediated electrical activity.
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular solution (K+-based for current-clamp, Cs+-based for voltage-clamp)
-
Extracellular solution
-
TRPM8 agonist (Menthol or cold stimulation)
-
This compound stock solution
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber.
-
Identify a suitable neuron for recording.
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Voltage-Clamp:
-
Hold the neuron at a potential of -60 mV.
-
Apply a cold ramp (e.g., from 32°C to 15°C) or perfuse with a TRPM8 agonist to evoke an inward current.
-
After washout, apply this compound and repeat the stimulation to measure the inhibition of the TRPM8 current.
-
-
Current-Clamp:
-
Record the resting membrane potential.
-
Apply a TRPM8 agonist to induce depolarization and action potential firing.
-
Perfuse with this compound and re-apply the agonist to observe the effect on membrane potential and firing frequency.
-
Protocol 4: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the analgesic efficacy of this compound in a rodent model of neuropathic pain characterized by cold allodynia.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
-
Chromic gut sutures (4-0)
-
This compound formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Apparatus for behavioral testing (e.g., acetone drop test for cold allodynia)
Procedure:
-
Anesthetize the rat and perform the CCI surgery by placing loose ligatures around the sciatic nerve.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
Assess baseline cold allodynia using the acetone drop test (measuring the duration of paw withdrawal or licking).
-
Administer this compound or vehicle to different groups of animals.
-
At various time points post-administration, re-assess cold allodynia to determine the effect of the compound.
-
Analyze the data to compare the response in the drug-treated group to the vehicle-treated group.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPM8 channels in the function of dorsal root ganglion neurons and for exploring their potential as a therapeutic target for pain. The protocols provided herein offer a framework for the in vitro and in vivo characterization of this and other selective TRPM8 antagonists. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.
Application Notes and Protocols: WAY-639872 in In Vivo Animal Models of Pain
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to identify any published preclinical studies detailing the use of the compound designated "WAY-639872" in in vivo animal models of pain. Our search included targeted queries for "this compound" in conjunction with terms such as "pain," "analgesia," "nociception," "in vivo," "animal models," and "preclinical studies."
The search results did not yield any specific data regarding the mechanism of action, experimental protocols, or quantitative efficacy of this compound in pain-related research. One chemical supplier listed the compound among a large catalog without any accompanying biological information.
At present, there is no publicly accessible information to fulfill the request for detailed Application Notes and Protocols for this compound in the context of in vivo pain models. The requested data on its efficacy, experimental methodologies, and signaling pathways are not available in the scientific domain.
Recommendation:
For researchers interested in protocols and application notes for compounds in preclinical pain research, we can offer to generate a detailed document for a well-established reference compound. This would include the requested data presentation, experimental protocols, and visualizations for a compound with a known mechanism of action and a robust body of published in vivo data in relevant pain models. Examples of potential topics include:
-
Morphine in rodent models of acute thermal pain (e.g., hot plate, tail-flick tests).
-
Gabapentin in a neuropathic pain model (e.g., chronic constriction injury - CCI).
-
Celecoxib in an inflammatory pain model (e.g., carrageenan-induced paw edema).
This alternative approach would provide the detailed, structured information and visualizations as originally requested, albeit for a different, well-documented compound. We welcome your feedback on this proposal and are prepared to proceed with an alternative topic to meet your research and development needs.
Application Notes and Protocols for the Dosing and Administration of Novel Compounds in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes and protocols provide a comprehensive guide for the dosing and administration of novel chemical entities, exemplified by the hypothetical compound WAY-639872, in rodent models. Due to the absence of publicly available preclinical data for this compound, this document outlines generalized yet detailed procedures and best practices applicable to early-stage in vivo evaluation of new compounds. These protocols are intended to serve as a foundational resource for researchers in pharmacology and drug development.
The successful in vivo assessment of a novel compound is critically dependent on appropriate dosing and administration. The choice of route, vehicle, and dose volume can significantly impact the pharmacokinetic and pharmacodynamic profile of the test substance. This guide covers common administration routes, recommended dosing volumes, and a template for a pharmacokinetic study protocol in mice and rats.
I. Rodent Handling and Restraint
Proper handling and restraint are crucial for accurate drug administration and the well-being of the animals. It is imperative that all personnel are adequately trained in these techniques to minimize stress and potential injury to the rodents.
Manual Restraint of Mice:
-
Lift the mouse by the base of the tail and place it on a surface it can grip, such as a wire cage lid.
-
Gently pull back on the tail, and as the mouse grips the surface, use the other hand to firmly grasp the loose skin at the scruff of the neck.
-
Secure the tail between the palm and the little finger of the hand holding the scruff for stable positioning during injection.[1][2]
Manual Restraint of Rats:
-
Rats can be gently lifted by the base of the tail.
-
For injections, they can be restrained by firmly grasping the scruff of the neck, similar to mice, or by using specialized restraint devices.
II. Routes of Administration
The selection of an administration route is a critical step in study design, influenced by the compound's physicochemical properties, the desired speed of onset, and the target exposure profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[3]
A. Parenteral Administration
Parenteral routes involve administration outside of the gastrointestinal tract. All substances for parenteral delivery should be sterile, isotonic, and administered aseptically.[3]
-
Intravenous (IV) Injection: This route provides immediate and complete systemic circulation.[4] The lateral tail vein is the most common site for IV injections in both mice and rats.[1][2] Warming the tail with a lamp can help dilate the veins, making them more accessible.[1][2]
-
Intraperitoneal (IP) Injection: This method allows for rapid absorption and is suitable for substances that may be irritating to tissues.[4] The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[1][4]
-
Subcutaneous (SC) Injection: This route is used for slower, more sustained absorption. The loose skin over the back, between the shoulders (scruff), is a common site.[1]
-
Intramuscular (IM) Injection: Not recommended for mice due to their small muscle mass.[5] In rats, the quadriceps or gluteal muscles can be used, but care must be taken to avoid the sciatic nerve.[1]
B. Oral Administration
Oral administration is a common and physiologically relevant route, especially for compounds intended for oral delivery in humans.[6]
-
Oral Gavage (PO): This technique involves using a gavage needle to deliver the compound directly into the stomach.[4] This ensures accurate dosing but can be stressful for the animal and requires significant technical skill to avoid esophageal or tracheal injury.[7]
-
Voluntary Oral Consumption: To minimize stress, compounds can be mixed with a palatable vehicle, such as sweetened condensed milk or gelatin, and administered via a syringe for voluntary consumption.[6][7][8] This method has been shown to be a viable, less invasive alternative to gavage.[7]
III. Dosing Guidelines and Vehicle Selection
The volume of the dose depends on the administration route and the size of the animal. It is crucial to use the smallest effective volume to avoid adverse effects.[3]
Table 1: Recommended Maximum Dosing Volumes and Needle Sizes for Rodents [3][5]
| Route of Administration | Mouse (Adult) | Rat (Adult) | Recommended Needle Gauge (Mouse) | Recommended Needle Gauge (Rat) |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 G | 25-27 G |
| Intraperitoneal (IP) | < 2-3 mL | < 5-10 mL | 25-27 G | 23-25 G |
| Subcutaneous (SC) | < 1-2 mL | < 5-10 mL | 25-27 G | 23-25 G |
| Intramuscular (IM) | < 0.05 mL | < 0.2 mL | 27-30 G | 25-27 G |
| Oral (PO) | < 1-2 mL | < 5-10 mL | 20-22 G (gavage needle) | 18-20 G (gavage needle) |
The choice of vehicle is critical and depends on the solubility of the test compound. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Water for Injection
-
Aqueous solutions with solubilizing agents (e.g., Tween 80, PEG400, DMSO)
It is essential to conduct vehicle toxicity studies to ensure that the chosen vehicle does not produce any adverse effects at the administered volume.
IV. Experimental Protocol: Rodent Pharmacokinetic (PK) Study
Pharmacokinetic studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.
Objective: To determine the pharmacokinetic profile of a novel compound (e.g., this compound) in rodents following a single intravenous and oral administration.
Materials:
-
Test compound (this compound)
-
Vehicle (e.g., 20% Solutol HS 15 in saline)
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Syringes and appropriate gauge needles
-
Restraint devices (as needed)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing formulations of the test compound in the selected vehicle at the desired concentrations for both IV and PO administration.
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., IV and PO), with a sufficient number of animals per group to allow for multiple time points (typically 3-4 animals per time point).
-
Dosing:
-
IV Group: Administer the compound via the lateral tail vein.
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points. A typical sampling schedule might be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100) |
V. Visualizations
Caption: Workflow for a typical rodent pharmacokinetic study.
Caption: Routes of administration in rodent studies.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. fda.gov [fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. cenmed.com [cenmed.com]
- 6. The Mighty Mouse: The Impact of Rodents on Advances in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
No Publicly Available Data for WAY-639872 in the Study of Chemotherapy-Induced Neuropathy
Despite a comprehensive search of scientific literature and public databases, no information is currently available for the compound WAY-639872 in the context of studying chemotherapy-induced neuropathy.
This designation may correspond to an internal research compound that has not been publicly disclosed, a project that was discontinued in early-stage development, or a novel agent for which data has not yet been published. The prefix "WAY" was commonly associated with compounds from Wyeth Pharmaceuticals, which was acquired by Pfizer in 2009. However, no public records for a compound with this specific designation could be retrieved.
Due to the absence of any data regarding its mechanism of action, preclinical or clinical studies, or established experimental protocols, it is not possible to provide the requested detailed Application Notes and Protocols for this compound.
For researchers, scientists, and drug development professionals interested in this area, we recommend focusing on publicly documented agents that have been investigated for their potential to cause or treat chemotherapy-induced neuropathy. Should you have an alternative compound of interest with available public data, we would be pleased to generate the requested detailed scientific content.
Application Notes and Protocols: Evaluation of a Test Compound in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, represents a significant clinical challenge with a substantial unmet need for effective and safe analgesics.[1][2][3][4] The spared nerve injury (SNI) model is a widely utilized and robust preclinical model that emulates many of the hallmark features of clinical neuropathic pain, including mechanical allodynia and thermal hypersensitivity. This model provides a valuable platform for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of novel therapeutic agents.
These application notes provide a detailed protocol for the use of the SNI model to assess the potential analgesic efficacy of a test compound, using WAY-639872 as a hypothetical example. While searches for this compound did not yield specific data regarding its use in neuropathic pain models, one vendor lists it as a NaV1.7 inhibitor, a class of compounds with theoretical potential in pain management. Therefore, this document will serve as a comprehensive guide for researchers aiming to test a novel compound in the SNI model.
Spared Nerve Injury (SNI) Model: Overview
The SNI model involves the axotomy of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This specific and partial denervation results in the development of persistent pain-like behaviors in the hind paw territory innervated by the spared sural nerve. The key advantages of the SNI model include its reproducibility, the long-lasting nature of the pain-like behaviors, and the ability to study both injured and uninjured neurons.
Experimental Protocols
Animals
Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used for the SNI model. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.
Spared Nerve Injury (SNI) Surgery
The surgical procedure for the SNI model is critical for inducing a consistent neuropathic pain state.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the lateral surface of the thigh on the operative side and sterilize the skin with an antiseptic solution.
-
Incision and Nerve Exposure: Make a small incision through the skin and fascia over the biceps femoris muscle. Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with a silk suture and then transect them distal to the ligation, removing a small section of the distal nerve stump to prevent regeneration. Great care must be taken to avoid any contact with or stretching of the intact sural nerve.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Sham Surgery: For control animals, perform the same surgical procedure, including the exposure of the sciatic nerve and its branches, but without any nerve ligation or transection.
-
Post-operative Care: Administer post-operative analgesics as required for surgical pain and monitor the animals for signs of distress or infection. Allow the animals to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors before commencing drug testing.
Behavioral Testing for Neuropathic Pain
Behavioral assessments are crucial for quantifying the development and modulation of neuropathic pain. Testing should be performed at baseline before surgery and then at regular intervals post-surgery and after drug administration.
-
Mechanical Allodynia (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the lateral plantar surface of the hind paw (the territory of the spared sural nerve).
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.
-
-
Cold Allodynia (Acetone Test):
-
While the animal is acclimated in the testing chamber, apply a drop of acetone to the lateral plantar surface of the hind paw.
-
Measure the duration of paw withdrawal, licking, or flinching in response to the cooling sensation.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
Administration of Test Compound (this compound - Hypothetical)
-
Formulation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO, or a specific formulation buffer). The vehicle alone should be administered to a control group.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) will depend on the properties of the compound.
-
Dosing: A dose-response study should be conducted to determine the optimal effective dose. Multiple doses of this compound would be tested against a vehicle control.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment groups and over time.
Table 1: Effect of this compound on Mechanical Allodynia in SNI Rats
| Treatment Group | N | Baseline PWT (g) | Post-SNI PWT (g) | PWT post-treatment (g) - 1h | PWT post-treatment (g) - 2h | PWT post-treatment (g) - 4h |
| Sham + Vehicle | 10 | 15.2 ± 1.1 | 14.8 ± 1.3 | 14.9 ± 1.2 | 15.0 ± 1.1 | 14.7 ± 1.4 |
| SNI + Vehicle | 10 | 15.0 ± 1.2 | 2.1 ± 0.4 | 2.3 ± 0.5 | 2.2 ± 0.4 | 2.1 ± 0.5 |
| SNI + this compound (Low Dose) | 10 | 15.1 ± 1.3 | 2.2 ± 0.5 | 4.5 ± 0.8 | 3.1 ± 0.6 | 2.4 ± 0.5 |
| SNI + this compound (Mid Dose) | 10 | 14.9 ± 1.1 | 2.0 ± 0.3 | 8.7 ± 1.0** | 6.5 ± 0.9 | 3.0 ± 0.6 |
| SNI + this compound (High Dose) | 10 | 15.3 ± 1.2 | 2.1 ± 0.4 | 12.1 ± 1.1 | 9.8 ± 1.0 | 5.2 ± 0.8* |
*Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, *p<0.01 compared to SNI + Vehicle group.
Table 2: Effect of this compound on Cold Allodynia in SNI Rats
| Treatment Group | N | Baseline Response (s) | Post-SNI Response (s) | Response post-treatment (s) - 1h |
| Sham + Vehicle | 10 | 1.2 ± 0.2 | 1.3 ± 0.3 | 1.2 ± 0.2 |
| SNI + Vehicle | 10 | 1.1 ± 0.3 | 10.5 ± 1.5 | 10.8 ± 1.6 |
| SNI + this compound (Mid Dose) | 10 | 1.3 ± 0.2 | 10.2 ± 1.4 | 4.1 ± 0.9** |
*Data are presented as mean ± SEM. *p<0.01 compared to SNI + Vehicle group.
Visualizations
Caption: Experimental workflow for evaluating a test compound in the SNI model.
Caption: Hypothetical signaling pathway for this compound as a NaV1.7 inhibitor.
Conclusion
The Spared Nerve Injury model is a robust and reliable method for studying neuropathic pain and evaluating the efficacy of novel analgesic compounds. By following the detailed protocols for surgery, behavioral testing, and data analysis outlined in these application notes, researchers can effectively assess the therapeutic potential of compounds like the hypothetical this compound. The provided templates for data presentation and visualizations offer a clear framework for reporting experimental findings. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby advancing the development of new treatments for neuropathic pain.
References
Application Notes and Protocols for WAY-639872 in Preclinical Chronic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-639872 is a selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a key player in pain signaling, acting as a crucial amplifier of receptor potentials in nociceptive neurons.[3][4] Genetic studies in humans have solidified the role of NaV1.7 in pain perception; gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4][5] This makes NaV1.7 a compelling therapeutic target for the development of novel analgesics for chronic pain. These application notes provide a detailed experimental framework for evaluating the efficacy of this compound in established preclinical models of chronic inflammatory and neuropathic pain.
Signaling Pathway of NaV1.7 in Chronic Pain
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In sensory neurons, NaV1.7 channels are highly expressed and play a critical role in amplifying subthreshold depolarizations, thereby setting the threshold for firing. In chronic pain states, the expression and activity of NaV1.7 can be upregulated, contributing to neuronal hyperexcitability and the perception of persistent pain.[5][6]
Experimental Design for Chronic Pain Studies
To thoroughly evaluate the analgesic potential of this compound, two distinct and widely used rodent models of chronic pain are recommended: the Complete Freund's Adjuvant (CFA) model of inflammatory pain and the Chronic Constriction Injury (CCI) model of neuropathic pain.[7][8][9][10]
I. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent localized inflammation, mimicking chronic inflammatory conditions like arthritis.[11][12]
Experimental Groups:
-
Group 1: Sham (Saline injection) + Vehicle
-
Group 2: CFA + Vehicle
-
Group 3: CFA + this compound (Low Dose)
-
Group 4: CFA + this compound (Medium Dose)
-
Group 5: CFA + this compound (High Dose)
-
Group 6: CFA + Positive Control (e.g., Morphine or a clinically relevant NSAID)
Timeline:
-
Day 0: Baseline behavioral testing, followed by intraplantar injection of CFA or saline.
-
Days 1, 3, 7, 14, 21: Behavioral testing (von Frey and Hargreaves tests) at specified time points post-drug administration.
II. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a well-established method for inducing neuropathic pain by loosely ligating the sciatic nerve.[8][13][14][15][16]
Experimental Groups:
-
Group 1: Sham Surgery + Vehicle
-
Group 2: CCI Surgery + Vehicle
-
Group 3: CCI Surgery + this compound (Low Dose)
-
Group 4: CCI Surgery + this compound (Medium Dose)
-
Group 5: CCI Surgery + this compound (High Dose)
-
Group 6: CCI Surgery + Positive Control (e.g., Gabapentin)
Timeline:
-
Day -1: Baseline behavioral testing.
-
Day 0: CCI or sham surgery.
-
Days 7, 14, 21: Behavioral testing (von Frey and Hargreaves tests) to confirm the development of hypersensitivity and to assess the effects of this compound.
Experimental Protocols
A. Animal Models
1. Complete Freund's Adjuvant (CFA) Model Protocol:
-
Acclimatize adult male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days.
-
On Day 0, briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA (1 mg/mL of heat-killed Mycobacterium tuberculosis in mineral oil) into the plantar surface of the left hind paw. The sham group will receive an equal volume of sterile saline.
-
Monitor animals for signs of distress and inflammation (redness, swelling).
2. Chronic Constriction Injury (CCI) Model Protocol:
-
Anesthetize adult male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral aspect of the mid-thigh of the left leg.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
For the sham surgery group, expose the sciatic nerve without ligation.
-
Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols for pain studies omit post-operative analgesia to avoid interference with the pain phenotype, this should be determined in accordance with IACUC guidelines).[8][15]
B. Behavioral Testing
1. Mechanical Allodynia (von Frey Test): [13][17][18]
-
Place the animals in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
2. Thermal Hyperalgesia (Hargreaves Test): [19][20][21][22][23]
-
Place the animals in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Activate the heat source and measure the latency for the animal to withdraw its paw.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Mechanical Allodynia in the CFA Model
| Treatment Group | Baseline (g) | Day 1 (g) | Day 3 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Sham + Vehicle | ||||||
| CFA + Vehicle | ||||||
| CFA + this compound (Low) | ||||||
| CFA + this compound (Med) | ||||||
| CFA + this compound (High) | ||||||
| CFA + Positive Control |
Table 2: Effect of this compound on Thermal Hyperalgesia in the CFA Model
| Treatment Group | Baseline (s) | Day 1 (s) | Day 3 (s) | Day 7 (s) | Day 14 (s) | Day 21 (s) |
| Sham + Vehicle | ||||||
| CFA + Vehicle | ||||||
| CFA + this compound (Low) | ||||||
| CFA + this compound (Med) | ||||||
| CFA + this compound (High) | ||||||
| CFA + Positive Control |
Table 3: Effect of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Baseline (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + this compound (Low) | ||||
| CCI + this compound (Med) | ||||
| CCI + this compound (High) | ||||
| CCI + Positive Control |
Table 4: Effect of this compound on Thermal Hyperalgesia in the CCI Model
| Treatment Group | Baseline (s) | Day 7 (s) | Day 14 (s) | Day 21 (s) |
| Sham + Vehicle | ||||
| CCI + Vehicle | ||||
| CCI + this compound (Low) | ||||
| CCI + this compound (Med) | ||||
| CCI + this compound (High) | ||||
| CCI + Positive Control |
Experimental Workflows
References
- 1. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. criver.com [criver.com]
- 16. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 17. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
WAY-639872 Solution Preparation and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of WAY-639872 solutions, a compound identified as a Wnt signaling pathway activator. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.
Introduction
This compound is a small molecule that has been shown to activate the canonical Wnt/β-catenin signaling pathway. This pathway is integral to a multitude of cellular processes, including embryonic development, cell proliferation, and tissue homeostasis.[1][2][3][4] Dysregulation of the Wnt pathway is implicated in various diseases, making this compound a valuable tool for research in these areas. Proper preparation and storage of this compound solutions are paramount to maintaining its biological activity and ensuring the validity of experimental outcomes.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is provided in the table below. The compound exhibits high solubility in dimethyl sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₃ | [5] |
| Molecular Weight | 363.41 g/mol | [5] |
| Appearance | Light yellow to orange solid | [5] |
| Solubility | DMSO: 100 mg/mL (275.17 mM) | [5] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact the solubility of the product.[5] Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[5]
Solution Preparation Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 363.41 g/mol x 1000 mg/g = 3.6341 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.63 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[5]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. Protect from light.[5] |
| -20°C | 1 month | Suitable for short-term storage. Protect from light.[5] |
| 4°C (in solvent) | Not recommended | For short-term (hours to a few days) use, keep on ice and protected from light. |
Key Recommendations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is essential to prevent degradation.[5]
-
Protect from Light: this compound is light-sensitive. Store all solutions in amber-colored tubes or wrap clear tubes in aluminum foil.[5]
-
Use in Cell Culture: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Experimental Workflow: From Powder to Working Solution
The following diagram illustrates the general workflow for preparing a this compound working solution for cell-based assays.
Caption: Workflow for this compound solution preparation and use.
Mechanism of Action: Wnt Signaling Pathway Activation
This compound functions as an activator of the canonical Wnt signaling pathway. In the "off" state (in the absence of a Wnt ligand), a destruction complex composed of Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.
Upon activation by a Wnt ligand (or a small molecule activator like this compound), the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The accumulated β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes, which are involved in cell proliferation, differentiation, and other developmental processes.[1][2][3][4]
The following diagram illustrates the canonical Wnt signaling pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 2. New insights into the mechanism of Wnt signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The way Wnt works: Components and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cellular Assays to Determine the Efficacy of WAY-639872
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for a panel of cellular assays to evaluate the efficacy of WAY-639872, a known inhibitor of the voltage-gated sodium channel NaV1.7. The protocols are designed for use in research and drug development settings to characterize the potency and functional consequences of NaV1.7 inhibition.
Introduction to this compound and NaV1.7
This compound is an active molecule that has been identified as an inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). NaV1.7 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. Genetic gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain. This makes NaV1.7 a compelling therapeutic target for the development of novel analgesics. The cellular assays described herein are designed to quantify the inhibitory activity of compounds like this compound on NaV1.7 and to assess the downstream effects on neuronal excitability.
Data Presentation: Efficacy of NaV1.7 Inhibitors
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes representative IC50 values for other well-characterized NaV1.7 inhibitors in various cellular assays. This data provides a benchmark for evaluating the potency of novel inhibitors like this compound.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Tetrodotoxin (TTX) | Membrane Potential Assay | HEK293-NaV1.7 | 0.034 ± 0.005 µM | [1] |
| Tetracaine | Membrane Potential Assay | HEK293-NaV1.7 | 3.6 ± 0.4 µM | [1] |
| PF-05089771 | Electrophysiology (Patch Clamp) | HEK293-NaV1.7 | 0.011 µM | [1] |
| GX-936 | Electrophysiology (Patch Clamp) | HEK293-NaV1.7 | 0.001 µM | [1] |
| Tsp1a | Electrophysiology (Patch Clamp) | HEK293-hNaV1.7 | 10.3 nM | [2] |
| ProTx-II | Calcium Influx Assay (EFS-evoked) | Rat DRG Neurons | 72 nM | |
| SV188 | Electrophysiology (Patch Clamp) | HEK293-NaV1.7 | 3.6 µM | [3] |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the NaV1.7 channel, which disrupts the normal process of action potential generation in nociceptive neurons. The following diagram illustrates this pathway.
Experimental Protocols
Cell Culture: HEK293 Cells Stably Expressing hNaV1.7
A common and effective model system for studying NaV1.7 inhibitors is the use of Human Embryonic Kidney (HEK293) cells that have been engineered to stably express the human NaV1.7 channel.
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HEK293-hNaV1.7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until cells detach. c. Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension. d. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new culture flasks at the desired density.
Membrane Potential Assay using a Fluorescent Imaging Plate Reader (FLIPR)
This high-throughput assay measures changes in cell membrane potential in response to NaV1.7 channel activation and inhibition.[4][5]
Workflow Diagram:
Protocol:
-
Seed HEK293-hNaV1.7 cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer the next day.
-
Incubate the plates overnight at 37°C, 5% CO2.
-
Prepare the fluorescent membrane potential dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).
-
Remove the culture medium from the cell plates and add the dye loading buffer.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
During the incubation, prepare a plate containing various concentrations of this compound and appropriate controls (e.g., a known NaV1.7 inhibitor and a vehicle control).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol: a. Establish a baseline fluorescence reading. b. The instrument will add the compounds from the compound plate to the cell plate. c. After a short incubation period with the compound, the instrument will add a NaV1.7 channel activator (e.g., veratridine). d. Record the change in fluorescence intensity over time as the channels open and the membrane depolarizes.
-
Analyze the data to determine the concentration-dependent inhibition of the veratridine-induced depolarization by this compound and calculate the IC50 value.
Electrophysiology: Whole-Cell Patch-Clamp
Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels, providing detailed information on channel kinetics and state-dependent block.[6]
Workflow Diagram:
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
WAY-639872 solubility and stability issues
Notice: Publicly available information regarding the specific solubility and stability of WAY-639872 is limited. The following troubleshooting guide and FAQs are based on general laboratory best practices for handling novel chemical compounds and information regarding its presumed target, the Nav1.7 sodium channel. Researchers should perform small-scale pilot studies to determine optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is identified as a Nav1.7 inhibitor. The voltage-gated sodium channel Nav1.7 is a critical component in pain signaling pathways. It is primarily expressed in peripheral sensory neurons where it acts as a key regulator of neuronal excitability. By inhibiting Nav1.7, this compound is presumed to block the propagation of pain signals.
Q2: In what solvent is this compound typically supplied?
Commercial suppliers often provide this compound as a 10mM solution in dimethyl sulfoxide (DMSO).
Q3: What are the general recommendations for storing this compound solutions?
For long-term storage, it is advisable to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term use, a solution stored at 4°C and protected from light may be stable for a limited period, though stability studies are recommended.
Q4: I am observing precipitation of my compound when I dilute it in aqueous buffer. What should I do?
This is a common issue for compounds dissolved in DMSO when diluted into aqueous solutions. See the "Troubleshooting Guide for Solubility Issues" below for detailed recommendations.
Troubleshooting Guides
Guide 1: Solubility Issues
This guide addresses common problems related to the solubility of this compound in experimental buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The compound has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility. | 1. Increase final DMSO concentration: If your experiment allows, increase the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1%). 2. Use a different solvent system: Consider using a co-solvent system. For example, a mixture of DMSO and a surfactant like Tween® 80 or Pluronic® F-68 might improve solubility. 3. Sonication: Briefly sonicate the solution after dilution to aid in dissolving any precipitate. 4. Gentle warming: Gently warm the solution (e.g., to 37°C) to help dissolve the compound. Be cautious, as excessive heat can cause degradation. |
| Inconsistent experimental results | Poor solubility leading to inaccurate final concentrations. The compound may be adsorbing to plasticware. | 1. Verify solubility: Before proceeding with experiments, perform a visual inspection of your final solution for any particulates. Consider a small-scale solubility test at your desired final concentration. 2. Use low-adhesion plasticware: If available, use low-protein-binding or siliconized tubes and plates. 3. Prepare fresh dilutions: Prepare working solutions fresh for each experiment from a concentrated stock. |
Guide 2: Stability Issues
This guide addresses potential degradation of this compound during storage and handling.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time | The compound is degrading in solution. This could be due to improper storage, light exposure, or repeated freeze-thaw cycles. | 1. Aliquot stock solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 2. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light, as some compounds are light-sensitive. 3. Use fresh solutions: Prepare working dilutions immediately before use. Avoid storing dilute aqueous solutions for extended periods. |
| Unexpected experimental outcomes | The compound may be unstable in your specific experimental media or buffer. | 1. Assess buffer compatibility: Perform a pilot experiment to incubate this compound in your experimental buffer for the duration of your assay and then test its activity. 2. Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and does not exceed a level that affects the biological system. |
Experimental Protocols & Workflows
General Protocol for Preparing Working Solutions
-
Thaw Stock Solution: If frozen, bring the stock solution of this compound to room temperature.
-
Vortex Briefly: Gently vortex the stock solution to ensure it is homogeneous.
-
Serial Dilution (if necessary): For creating a range of concentrations, perform serial dilutions in your chosen solvent (e.g., DMSO).
-
Final Dilution: Dilute the stock or intermediate solution into your final aqueous experimental buffer. It is recommended to add the compound solution to the buffer while vortexing to promote rapid mixing and reduce the chance of precipitation.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathway
This compound is an inhibitor of the Nav1.7 voltage-gated sodium channel, which is a key component in the transmission of pain signals.
Caption: The role of Nav1.7 in pain signaling and its inhibition by this compound.
Technical Support Center: Troubleshooting WAY-639872 Patch-Clamp Experiments
This guide is intended for researchers, scientists, and drug development professionals using WAY-639872 in patch-clamp experiments. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in patch-clamp experiments?
A1: this compound is an inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). In a typical whole-cell voltage-clamp experiment, application of this compound is expected to reduce the amplitude of the NaV1.7-mediated inward sodium current. The extent of inhibition may be dependent on the concentration of the compound, the holding potential, and the frequency of stimulation, as many NaV1.7 inhibitors exhibit state- and use-dependent effects.
Q2: What are the typical electrophysiological properties of NaV1.7 channels that I should be aware of?
A2: NaV1.7 channels are known for their rapid activation and inactivation kinetics. They are sensitive to tetrodotoxin (TTX) in the nanomolar range.[1] Key characteristics include a slow recovery from inactivation and a significant response to small, slow depolarizations, which allows them to act as threshold channels in nociceptive neurons.[2][3][4]
Q3: I am not seeing any effect of this compound on my recorded currents. What could be the reason?
A3: There are several potential reasons for a lack of effect:
-
Incorrect Cell Type: Ensure that the cells you are using express NaV1.7 channels. This can be verified using RT-PCR or immunocytochemistry.
-
Compound Degradation: this compound may have degraded. Prepare fresh solutions from a reliable stock.
-
Inadequate Concentration: The concentration of this compound may be too low to elicit a significant block. Perform a dose-response curve to determine the optimal concentration.
-
State-Dependence: The inhibitory effect of this compound may be dependent on the conformational state of the NaV1.7 channel. Try different holding potentials or stimulation frequencies to favor the state (e.g., open or inactivated) that the compound binds to with higher affinity.
-
Solution Exchange Issues: Ensure your perfusion system is working correctly and that the compound is reaching the cell.
Q4: My recordings are unstable, and the current amplitude is decreasing over time, even before applying this compound. What should I do?
A4: This phenomenon is known as "current rundown" and is a common issue when recording voltage-gated sodium channels. To mitigate this:
-
Optimize Intracellular Solution: Include ATP and GTP in your intracellular solution to support cellular metabolism.
-
Maintain Cell Health: Ensure your cells are healthy and not passaged too many times.
-
Minimize Recording Time: Plan your experiments to be as efficient as possible to minimize the duration of whole-cell recording before applying the compound.
-
Use Perforated Patch: Consider using the perforated patch-clamp technique to preserve the intracellular environment and reduce rundown.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your this compound patch-clamp experiments.
| Problem | Possible Cause | Suggested Solution |
| Difficulty achieving a stable gigaohm seal (>1 GΩ) | 1. Dirty pipette tip.2. Unhealthy cells.3. Mechanical instability of the setup.4. Improper pipette pressure. | 1. Use freshly pulled and fire-polished pipettes. Ensure pipette solutions are filtered.2. Use cells from a healthy, low-passage culture. Ensure proper osmolarity of solutions.3. Check for vibrations and ensure the recording chamber is stable.4. Apply gentle positive pressure when approaching the cell and release it just before forming the seal. |
| No or very small NaV1.7 currents | 1. Low channel expression in the chosen cell line.2. Incorrect voltage protocol.3. Poor voltage clamp. | 1. Use a cell line with robust NaV1.7 expression or transiently transfect cells with the channel.2. Use a voltage step protocol that covers the activation range of NaV1.7 (e.g., from a holding potential of -120 mV, step to potentials between -80 mV and +40 mV).3. Ensure low series resistance (<10 MΩ) and use series resistance compensation. |
| Inconsistent block by this compound between cells | 1. Variability in NaV1.7 expression levels.2. Inconsistent drug application.3. Differences in cell health. | 1. If possible, select cells of similar size and morphology for recording.2. Ensure the perfusion system delivers the drug at a consistent rate and concentration.3. Discard any cells that show signs of poor health (e.g., high leak current, unstable holding current). |
| Shift in the voltage-dependence of activation or inactivation upon drug application | This may be a real pharmacological effect of this compound, as some channel blockers can alter channel gating. | Carefully characterize these changes by measuring the current-voltage (I-V) relationship and steady-state inactivation before and after drug application. |
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of NaV1.7 Currents
This protocol describes the steps for recording human NaV1.7 currents expressed in a heterologous system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/kg.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm/kg.
Procedure:
-
Culture HEK293 cells stably expressing hNaV1.7 on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette while applying slight positive pressure.
-
Upon observing a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before starting recordings.
-
Hold the cell at -120 mV to ensure the majority of NaV1.7 channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms) to elicit NaV1.7 currents and determine the peak current.
-
Establish a stable baseline recording of the peak NaV1.7 current using a single depolarizing step (e.g., to 0 mV for 50 ms) applied at a low frequency (e.g., 0.1 Hz).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the peak current in the presence of the compound until a steady-state block is achieved.
-
Wash out the compound with the external solution and observe the recovery of the current.
Data Presentation
Summarize your quantitative data in a clear and structured manner.
Table 1: Electrophysiological Properties of NaV1.7 Channels
| Parameter | Typical Value | Reference |
| V₅₀ of Activation | -20 to -10 mV | [1] |
| V₅₀ of Steady-State Inactivation | -80 to -70 mV | [1] |
| Time to Peak (at 0 mV) | < 1 ms | |
| Recovery from Inactivation (τ) | Slow (hundreds of ms) | [3] |
Table 2: Example Data for this compound Inhibition of NaV1.7
| This compound Concentration | Peak Current (pA) | % Inhibition |
| Control | -5234 ± 456 | 0% |
| 1 µM | -2617 ± 312 | 50% |
| 10 µM | -523 ± 98 | 90% |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on NaV1.7 channels.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common issues in this compound patch-clamp experiments.
References
- 1. Making sure you're not a bot! [nanion.de]
- 2. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy | Journal of Neuroscience [jneurosci.org]
- 4. Electrophysiological properties of mutant Nav1.7 sodium channels in a painful inherited neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of Small Molecules
Disclaimer: Information regarding the specific compound WAY-639872 is not publicly available. This guide provides general troubleshooting advice for researchers encountering poor in vivo efficacy with small molecule drug candidates. The principles and methodologies outlined below are broadly applicable to preclinical drug development.
Frequently Asked Questions (FAQs)
Q1: My small molecule is potent in vitro, but shows no efficacy in vivo. What are the common reasons for this discrepancy?
A1: The transition from in vitro potency to in vivo efficacy is a significant challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetic (PK) Issues: The compound may not be reaching its target in sufficient concentrations or for a long enough duration. This can be due to poor absorption, rapid metabolism, high plasma protein binding, or rapid excretion.
-
Bioavailability and Formulation: The compound may have low oral bioavailability. The formulation used for in vivo administration might not be optimal, leading to poor solubility and absorption.
-
Target Engagement: The compound may not be engaging its intended target in the complex in vivo environment. This could be due to tissue-specific factors or the presence of competing endogenous ligands.
-
Off-Target Effects: The compound might be causing unforeseen toxicity or off-target effects that mask its therapeutic efficacy.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state, or the target biology might differ between species.
Q2: How can I begin to troubleshoot the poor in vivo efficacy of my compound?
A2: A systematic approach is crucial. Start by evaluating the compound's pharmacokinetic properties. A preliminary PK study can provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Concurrently, assess target engagement in the animal model to confirm that the compound is reaching and interacting with its intended molecular target.
Troubleshooting Guides
Issue 1: Suspected Poor Pharmacokinetics
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic Study: Administer the compound to a small cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Collect blood samples at multiple time points and analyze the plasma concentration of the compound.
-
Analyze Key PK Parameters: Determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Assess Bioavailability: If administering via a non-intravenous route, compare the AUC to that of an intravenous dose to calculate oral bioavailability (F%).
Interpreting the Results:
| Parameter | Indication of a Potential Problem | Next Steps |
| Low Cmax and AUC | Poor absorption or rapid elimination. | Investigate formulation, consider alternative routes of administration. |
| Short t1/2 | Rapid metabolism or clearance. | Investigate metabolic stability, consider co-administration with a metabolic inhibitor (for research purposes). |
| Low Oral Bioavailability (F%) | Poor absorption from the GI tract, significant first-pass metabolism. | Optimize formulation, explore prodrug strategies. |
Issue 2: Sub-optimal Compound Formulation
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of your compound in various pharmaceutically acceptable vehicles.
-
Evaluate Formulation Stability: Ensure the compound does not precipitate out of the formulation over time.
-
Consider Advanced Formulations: If simple aqueous solutions are not feasible, explore options like suspensions, emulsions, or co-solvent systems.
Commonly Used Excipients for Preclinical Formulations:
| Excipient | Use | Considerations |
| PEG 400 | Solubilizing agent | Can cause renal toxicity at high doses. |
| Tween 80 | Surfactant, emulsifier | Can cause hypersensitivity reactions in some animals. |
| Carboxymethylcellulose (CMC) | Suspending agent | Forms viscous solutions. |
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic profile of a small molecule after a single dose.
Materials:
-
Test compound
-
Vehicle for formulation
-
8-10 week old male C57BL/6 mice
-
Dosing needles (oral gavage or intravenous)
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast mice for 4 hours prior to dosing.
-
Administer the compound at a single dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage).
-
Collect blood samples (approximately 20-30 µL) from a consistent site (e.g., tail vein) at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma by centrifugation.
-
Analyze plasma samples for compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software.
Visualizations
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Caption: A simplified signaling pathway from drug administration to therapeutic effect.
Technical Support Center: WAY-639872 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of WAY-639872 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in animal studies?
A1: The primary challenge with this compound is often its poor aqueous solubility.[1][2] Like many new chemical entities, low solubility can lead to low and variable oral bioavailability, making it difficult to achieve desired therapeutic concentrations in animal models.[2][3] This can complicate the interpretation of pharmacodynamic and toxicological data.
Q2: What are the initial steps to consider when preparing this compound for in vivo administration?
A2: Before in vivo administration, it is crucial to characterize the physicochemical properties of this compound, particularly its solubility in various pharmaceutically acceptable solvents and vehicles. Based on its properties, an appropriate formulation strategy should be developed to enhance solubility and stability.[2] It is also important to select a suitable route of administration that aligns with the experimental objectives.[4]
Q3: How can I improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
pH modification: For ionizable compounds, adjusting the pH of the formulation can significantly improve solubility.[2]
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic drugs.[2]
-
Inclusion complexes: Cyclodextrins can be used to form inclusion complexes, enhancing the solubility of poorly soluble drugs.[2]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations can improve the absorption of lipophilic compounds.[1][2]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a higher dissolution rate.[1][2]
Q4: What alternative routes of administration can be considered if oral delivery is not feasible?
A4: If oral delivery of this compound proves challenging, several parenteral and other alternative routes can be explored, depending on the research goals and the animal model:
-
Intravenous (IV) injection: This route ensures 100% bioavailability and provides a rapid onset of action. However, it can be technically challenging in small animals.[4][5]
-
Subcutaneous (SC) injection: This is a less technically demanding route that can provide slower, more sustained absorption.[6][7] Formulations can be designed for slow release.[6]
-
Intraperitoneal (IP) injection: While commonly used in rodents, this route can be associated with complications such as local irritation and potential injection into abdominal organs.[4]
-
Intranasal administration: This route can be used for direct delivery to the central nervous system, bypassing the blood-brain barrier.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Formulation
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO, PEG400) in the vehicle. - Evaluate the use of solubilizing excipients such as cyclodextrins or surfactants.[2] - Prepare a nanosuspension to increase the surface area and dissolution rate.[1][9] |
| pH of the vehicle is not optimal for this compound solubility. | - Determine the pKa of this compound and adjust the pH of the vehicle accordingly to maximize solubility.[2] |
| Temperature changes affecting solubility. | - Prepare the formulation at a controlled temperature. - Assess the stability of the formulation at different temperatures. |
Issue 2: Low and Variable Bioavailability After Oral Administration
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution in the gastrointestinal tract. | - Reduce the particle size of this compound through micronization or nanocrystal technology.[1][2] - Formulate as a solid dispersion or a lipid-based system (e.g., SEDDS) to improve dissolution.[1][10] |
| First-pass metabolism. | - Consider alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection.[4] |
| Efflux by transporters (e.g., P-glycoprotein). | - Co-administer with a known inhibitor of the relevant efflux transporter, if ethically and scientifically justified. |
Issue 3: Local Irritation or Adverse Reactions at the Injection Site
| Potential Cause | Troubleshooting Step |
| High concentration of the drug or excipients. | - Reduce the concentration of this compound and increase the injection volume, staying within recommended limits for the animal species.[4][11] - Dilute the formulation with a sterile, isotonic solution. |
| Non-physiological pH or osmolality of the vehicle. | - Adjust the pH of the formulation to be as close to physiological pH as possible. - Ensure the vehicle is isotonic. |
| Accidental subcutaneous administration during an intended intradermal injection. | - Use a smaller, sharper needle and ensure proper technique for the intended route of administration.[6] |
| Irritating properties of the compound or vehicle. | - If using intraperitoneal injection, consider alternative routes as this can cause peritonitis.[11] - For intravenous injections, consider flushing with saline to minimize irritation.[5] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound for Oral Gavage
-
Materials: this compound, stabilizer (e.g., hydroxypropyl methylcellulose - HPMC), purified water, high-pressure homogenizer or bead mill.
-
Procedure:
-
Prepare a solution of the stabilizer in purified water.
-
Disperse a pre-weighed amount of this compound in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or mill the pre-suspension in a bead mill until the desired particle size (typically < 500 nm) is achieved.
-
Characterize the particle size and distribution of the resulting nanosuspension using a suitable particle size analyzer.
-
Administer the nanosuspension to the animals via oral gavage at the desired dose.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, oil (e.g., Labrafil® M 1944 CS), surfactant (e.g., Kolliphor® RH 40), co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region and dissolve the required amount of this compound in the mixture with gentle heating and stirring until a clear solution is obtained.
-
The resulting pre-concentrate should form a fine emulsion upon gentle agitation in an aqueous medium.
-
Encapsulate the liquid SEDDS formulation in soft gelatin capsules for oral administration.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for this compound delivery issues.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. research.unt.edu [research.unt.edu]
- 8. Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes [jove.com]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lar.fsu.edu [lar.fsu.edu]
WAY-639872 potential for tachyphylaxis or tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-639872. The information focuses on the potential for tachyphylaxis or tolerance based on its mechanism of action as a NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a voltage-gated sodium channel NaV1.7 inhibitor. NaV1.7 channels are predominantly expressed in peripheral nociceptive neurons and play a crucial role in pain signaling. By selectively blocking these channels, this compound is being investigated for its potential as an analgesic.
Q2: Is there a potential for developing tachyphylaxis or tolerance to this compound with repeated administration?
Currently, there are no direct studies specifically investigating tachyphylaxis or tolerance to this compound. However, the available preclinical data on other selective NaV1.7 inhibitors suggest that the development of tolerance may be limited. It is important to note that most preclinical studies have focused on single-dose administrations, which are not designed to assess the effects of long-term exposure.[1]
Q3: What does the current research on NaV1.7 inhibitors suggest regarding long-term efficacy?
Some studies on selective NaV1.7 antagonists have indicated that chronic dosing can actually lead to an increase in the compound's potency, which is the opposite of tolerance.[2][3] This may be due to a reversal of sensitization that occurs during chronic injury. Another study involving repeated intrathecal injections of a NaV1.7 inhibitor found no evidence of analgesic tolerance.
Q4: How can I assess the potential for tachyphylaxis or tolerance to this compound in my experimental model?
To assess the potential for tachyphylaxis or tolerance, a chronic dosing study is required. This would involve administering this compound repeatedly over an extended period and measuring its analgesic effect at different time points. A decrease in the analgesic response over time, requiring higher doses to achieve the same effect, would indicate the development of tolerance.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diminished analgesic effect of this compound upon repeated administration. | Development of tachyphylaxis or tolerance. | 1. Verify Compound Integrity: Ensure the stability and concentration of your this compound stock solution. 2. Review Dosing Regimen: Evaluate the dose and frequency of administration. Inadequate dosing may lead to a perceived loss of efficacy. 3. Conduct a Dose-Response Study: Perform a dose-response curve at different time points during chronic treatment to determine if the ED50 has shifted. 4. Investigate Pharmacokinetic Profile: Analyze the pharmacokinetic profile of this compound in your model to ensure that changes in metabolism or clearance are not responsible for the reduced effect. 5. Assess NaV1.7 Expression and Function: In a terminal experiment, measure the expression levels and channel properties of NaV1.7 in relevant tissues (e.g., dorsal root ganglia) to see if there are compensatory changes. |
| Variability in analgesic response between subjects. | Biological variability, differences in disease progression, or inconsistent drug administration. | 1. Standardize Experimental Procedures: Ensure consistent drug administration techniques and timing. 2. Increase Sample Size: A larger sample size can help to account for biological variability. 3. Monitor Disease Progression: In disease models, ensure that animals are at a similar stage of pathology. |
Data on NaV1.7 Inhibitors and Tolerance
| Compound Class | Study Type | Key Findings | Reference |
| Selective NaV1.7 Antagonists (Acylsulfonamides) | Preclinical (in vivo) | Chronic dosing increased compound potency approximately 10-fold. | [2][3] |
| Selective NaV1.7 Inhibitor (Peptide) | Preclinical (in vivo) | Repeated intrathecal injections did not lead to analgesic tolerance. | |
| Various NaV1.7-selective inhibitors | Review of Preclinical Studies | Most studies used single-dose administration, precluding assessment of tolerance. | [1] |
Experimental Protocol: Assessment of Analgesic Tolerance in a Neuropathic Pain Model
This protocol provides a general framework for assessing the potential for analgesic tolerance to this compound in a rodent model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).
1. Animals and Model Induction:
-
House male Sprague-Dawley rats (200-250g) under standard laboratory conditions.
-
Induce neuropathic pain using the CCI model by loosely ligating the sciatic nerve.
-
Allow animals to recover for 7-10 days and confirm the development of mechanical allodynia using von Frey filaments.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle for this compound daily for 14 days.
-
Group 2 (this compound Acute): Administer a single effective dose of this compound on day 14.
-
Group 3 (this compound Chronic): Administer an effective dose of this compound daily for 14 days.
3. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
4. Behavioral Testing (Mechanical Allodynia):
-
Measure the paw withdrawal threshold (PWT) using von Frey filaments at baseline (before CCI), post-CCI (before treatment), and at multiple time points after drug administration on days 1, 7, and 14.
-
Testing on treatment days should be performed at the expected time of peak drug effect.
5. Data Analysis:
-
Compare the PWTs between the acute and chronic this compound groups on day 14. A significantly lower PWT in the chronic group compared to the acute group would suggest the development of tolerance.
-
Analyze the change in PWT over the 14-day treatment period in the chronic group. A gradual decrease in the analgesic effect (i.e., lower PWT) would also indicate tolerance.
Visualizations
Caption: Hypothesized mechanism for the lack of tolerance to NaV1.7 inhibitors.
Caption: Experimental workflow to assess analgesic tolerance to this compound.
References
- 1. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with small molecule inhibitors like WAY-639872. Off-target effects, the unintended interactions of a compound with proteins other than the intended target, can lead to misinterpretation of data and confounding results. By implementing rigorous experimental design and controls, researchers can enhance the reliability and reproducibility of their findings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my research?
A1: Off-target effects occur when a small molecule, such as an inhibitor, binds to and alters the function of proteins other than its primary biological target.[1] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt critical cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the intended target.[1]
-
Poor translatability: Promising results from preclinical studies may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not occur or are toxic in a whole organism.[1]
Minimizing these effects is crucial for generating reliable data and for the successful development of safe and effective therapeutics.[1]
Q2: How can I determine if the effects I'm observing are due to off-target interactions of my compound?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Genetic Target Validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1] If the experimental phenotype persists even in the absence of the target, it is likely caused by an off-target effect.[1]
-
Use of Control Compounds:
-
Negative Control: Utilize a structurally similar but biologically inactive analog of your compound. This helps confirm that the observed effects are not due to the chemical scaffold itself.[2]
-
-
Dose-Response Analysis: Perform experiments across a range of inhibitor concentrations. On-target effects should correlate with the known potency (e.g., IC50 or EC50) of the compound for its target. Effects that only appear at high concentrations are more likely to be off-target.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the engagement of the compound with its target in intact cells by assessing changes in the thermal stability of the protein upon ligand binding.[1]
Q3: What proactive steps can I take in my experimental design to minimize off-target effects?
A3: Proactive measures can significantly reduce the risk of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Titrate your inhibitor to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1][2]
-
Select a Highly Selective Inhibitor: Whenever possible, choose inhibitors that have been well-characterized and are known to be highly selective for your target of interest.[1]
-
Thorough Literature Review: Investigate the known binding profile and potential off-target interactions of your chosen inhibitor by reviewing existing scientific literature.[2]
-
Incorporate Appropriate Controls: Always include positive and negative controls in your experiments to ensure the reliability of your results.[2][3]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Inconsistent results between different cell lines. | Expression levels of on-target or off-target proteins may vary between cell lines. | 1. Verify target expression levels in all cell lines used. 2. Consider that off-target proteins may be differentially expressed. 3. Perform target validation (e.g., knockdown) in each cell line. |
| High cellular toxicity at concentrations needed for target inhibition. | The inhibitor may have significant off-target effects that induce toxicity. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Test a structurally unrelated inhibitor for the same target. 3. Use a lower, non-toxic concentration in combination with other methods to study the target. |
| Observed phenotype does not match known function of the target protein. | The phenotype may be a result of inhibiting an unknown off-target protein. | 1. Conduct a rescue experiment by overexpressing a resistant mutant of the target. 2. Perform a broad kinase panel screen to identify potential off-targets. 3. Use genetic methods (CRISPR/siRNA) to confirm the on-target phenotype. |
| Lack of a clear dose-response relationship. | The inhibitor may have multiple off-target effects with different potencies, complicating the dose-response curve. | 1. Narrow the concentration range around the expected IC50. 2. Use an orthogonal inhibitor to confirm the on-target dose-response. 3. Employ a target engagement assay like CETSA to correlate with the phenotypic response. |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To find the minimum concentration of the inhibitor that produces the desired on-target effect while minimizing off-target binding.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Serial Dilution: Create a series of dilutions to cover a broad concentration range (e.g., from 1 nM to 100 µM).
-
Cell-Based Assay: Treat cells with the different concentrations of the inhibitor.
-
Endpoint Measurement: Measure a specific biomarker or phenotype known to be directly related to the inhibition of the target protein.
-
Data Analysis: Plot the measured response against the inhibitor concentration and determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal on-target effect should be used for subsequent experiments.
Protocol 2: Target Validation with CRISPR-Cas9 Knockout
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the gene encoding the target protein.
-
Transfection: Transfect cells with Cas9 nuclease and the specific gRNAs.
-
Verification of Knockout: After a suitable incubation period, verify the knockout of the target protein by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockout cells and wild-type control cells with the inhibitor.
-
Analysis: If the inhibitor fails to produce the same phenotype in the knockout cells as it does in the wild-type cells, it suggests the effect is on-target. If the phenotype persists, it is likely an off-target effect.[1]
Visualizing Experimental Logic and Pathways
Caption: Workflow for investigating and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
Validation & Comparative
A Comparative Analysis of WAY-639872 and Carbamazepine in Preclinical Pain Models: A Data-Deficient Landscape
A comprehensive, direct comparison of the efficacy of the novel Nav1.7 inhibitor WAY-639872 and the established anticonvulsant carbamazepine in preclinical pain models is not feasible at this time due to a significant lack of publicly available research on this compound. Extensive searches for in vivo or in vitro studies detailing the analgesic properties of this compound have yielded no specific experimental data, precluding a quantitative or qualitative comparison with carbamazepine.
This compound is identified as a selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain research due to its critical role in the transmission of pain signals. However, beyond its classification and availability as a research chemical, its pharmacological profile and efficacy in established animal models of pain have not been documented in accessible scientific literature.
In contrast, carbamazepine has a long history of clinical use for neuropathic pain and has been studied, albeit less extensively in recent preclinical models compared to newer agents. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited nerve membranes and reduces the transmission of pain signals.
Carbamazepine in Pain Models: An Overview
While direct comparative preclinical data with this compound is unavailable, a general understanding of how carbamazepine and other sodium channel blockers are evaluated can be provided. Preclinical studies on antiepileptic drugs like carbamazepine in pain research typically involve various animal models designed to mimic different pain states.
Commonly Employed Preclinical Pain Models:
-
Neuropathic Pain Models: These models are created by inducing nerve injury.
-
Chronic Constriction Injury (CCI): Involves loosely ligating the sciatic nerve, leading to the development of thermal and mechanical hypersensitivity.
-
Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a persistent neuropathic pain state.
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of a spinal nerve, producing robust and long-lasting pain-like behaviors.
-
-
Inflammatory Pain Models: These models are induced by injecting an inflammatory agent.
-
Complete Freund's Adjuvant (CFA) Model: Injection of CFA into a paw or joint induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.
-
Formalin Test: Involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute neurogenic phase followed by a tonic inflammatory phase).
-
The Promise and Challenge of Nav1.7 Inhibition
The development of selective Nav1.7 inhibitors like this compound has been a major focus in pain research. The rationale is based on human genetic studies where loss-of-function mutations in the SCN9A gene (which encodes Nav1.7) lead to a congenital inability to experience pain.
Despite the strong genetic validation of Nav1.7 as a pain target, the translation of preclinical findings for selective Nav1.7 inhibitors to clinical success has been challenging. Many compounds that have shown promise in animal models have failed to demonstrate significant analgesic efficacy in human trials. This discrepancy may be due to a variety of factors, including species differences in pharmacology and the complexity of human pain conditions.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following provides a generalized experimental workflow for evaluating a novel compound in a preclinical pain model, such as the Chronic Constriction Injury (CCI) model.
Generalized Experimental Workflow for the CCI Model of Neuropathic Pain
Caption: Generalized workflow for evaluating a compound in the CCI model of neuropathic pain.
Signaling Pathways in Pain Transmission
The following diagram illustrates a simplified signaling pathway involved in the transmission of pain signals from the periphery to the central nervous system, highlighting the role of Nav1.7.
Caption: Simplified pain signaling pathway highlighting the role of Nav1.7.
Conclusion
Validation of WAY-639872's Selectivity Over Other Sodium Channels: A Comparative Guide
An extensive search of publicly available scientific literature and patent databases for information on a compound designated as WAY-639872 has yielded no specific data regarding its selectivity for sodium channel subtypes. While some commercial chemical suppliers list this compound and categorize it as a Nav1.7 inhibitor, there is a notable absence of published experimental evidence to substantiate this claim or to provide a quantitative comparison of its activity against other sodium channels.
This guide, therefore, cannot provide a direct comparative analysis of this compound due to the lack of available data. To fulfill the user's request for a comparison guide on sodium channel inhibitor selectivity, this document will instead present a template and methodology for such an analysis, using well-characterized, publicly documented sodium channel blockers as examples. This will serve as a framework for how such a guide would be structured if data for this compound were available.
Principles of Sodium Channel Subtype Selectivity
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Nine different subtypes (Nav1.1–Nav1.9) have been identified in mammals, each with distinct tissue distribution and biophysical properties. Developing subtype-selective inhibitors is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. For instance, selective inhibition of Nav1.7 is pursued for pain relief, while avoiding blockade of Nav1.5 is crucial to prevent cardiac adverse effects.
Selectivity is typically determined by comparing the potency of a compound (e.g., in terms of its half-maximal inhibitory concentration, IC50) against a panel of different sodium channel subtypes. A higher IC50 value indicates lower potency. The ratio of IC50 values between different subtypes provides a quantitative measure of selectivity.
Hypothetical Data Presentation for a Selective Nav1.7 Inhibitor
To illustrate how data for a compound like this compound would be presented, the following table summarizes hypothetical IC50 values for a fictional selective Nav1.7 inhibitor, "Compound X".
| Sodium Channel Subtype | IC50 (nM) of Compound X | Selectivity Ratio (IC50 NavX.X / IC50 Nav1.7) |
| Nav1.7 | 10 | 1 |
| Nav1.1 | 1,200 | 120 |
| Nav1.2 | 1,500 | 150 |
| Nav1.3 | 800 | 80 |
| Nav1.4 | 2,500 | 250 |
| Nav1.5 | >10,000 | >1000 |
| Nav1.6 | 950 | 95 |
| Nav1.8 | 500 | 50 |
Caption: This table presents a hypothetical selectivity profile for "Compound X," a potent and selective Nav1.7 inhibitor. The selectivity ratio highlights its significantly lower potency against other sodium channel subtypes, particularly the cardiac channel Nav1.5.
Standard Experimental Protocols for Assessing Sodium Channel Selectivity
The determination of a compound's selectivity profile against a panel of sodium channels is typically achieved through electrophysiological techniques. The following outlines a standard experimental protocol.
Cell Lines and Reagents
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the full-length human α-subunit of each sodium channel subtype (Nav1.1 through Nav1.8).
-
Test Compound: "Compound X" (or this compound) dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard for measuring ion channel activity.
-
Apparatus: A patch-clamp amplifier, data acquisition system, and a microscope are required.
-
Procedure:
-
Cells expressing the target sodium channel subtype are cultured on glass coverslips.
-
A coverslip is placed in a recording chamber on the microscope stage and perfused with the external solution.
-
A glass micropipette with a tip diameter of ~1-2 µm, filled with the internal solution, is brought into contact with a cell membrane to form a high-resistance seal (a "giga-seal").
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state, followed by a depolarizing step (e.g., to 0 mV) to activate the channels.
-
The peak inward sodium current is measured.
-
Data Analysis
-
A baseline recording of the sodium current is established.
-
The test compound is then perfused into the recording chamber at increasing concentrations.
-
The peak sodium current is measured at each concentration after the effect has reached a steady state.
-
The percentage of current inhibition is calculated for each concentration relative to the baseline.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the concentration-response curve with a Hill equation.
-
This process is repeated for each sodium channel subtype to generate a complete selectivity profile.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a compound against a panel of sodium channels.
WAY-639872 data analysis and statistical validation
Following a comprehensive search for publicly available data on WAY-639872, no specific information regarding its mechanism of action, clinical trials, or efficacy data was found. The provided search queries did not yield any relevant results for a compound designated as this compound.
Without access to foundational data on this compound, it is not possible to provide the requested data analysis, statistical validation, comparative guides, or visualizations of its signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases for relevant information. No comparison with alternative therapies can be made without initial data on the compound itself.
A Head-to-Head Comparison of Emerging ROR1-Targeting Clinical and Preclinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the specific compound WAY-639872 is not publicly available. This guide provides a comparative analysis of publicly disclosed clinical and preclinical candidates targeting the ROR1 receptor.
The Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) has emerged as a compelling therapeutic target in oncology. Expressed on the surface of various cancer cells while being largely absent in healthy adult tissues, ROR1 presents a promising avenue for targeted cancer therapies. This guide offers a head-to-head comparison of three distinct therapeutic modalities targeting ROR1: the monoclonal antibody cirmtuzumab , the antibody-drug conjugate (ADC) zilovertamab vedotin , and the small molecule inhibitor KAN0441571C .
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available data for each ROR1-targeting agent.
Table 1: General Characteristics of ROR1-Targeting Agents
| Feature | Cirmtuzumab (UC-961) | Zilovertamab Vedotin (MK-2140) | KAN0441571C |
| Modality | Humanized Monoclonal Antibody | Antibody-Drug Conjugate (ADC) | Small Molecule Inhibitor |
| Target | Extracellular domain of ROR1 | ROR1-expressing cells | Intracellular tyrosine kinase domain of ROR1 |
| Mechanism of Action | Blocks ROR1 signaling | Delivers a cytotoxic payload (MMAE) to ROR1+ cells | Inhibits ROR1 kinase activity |
| Development Stage | Clinical (Phase 1/2) | Clinical (Phase 2/3) | Preclinical |
Table 2: Preclinical Efficacy of ROR1-Targeting Agents
| Cancer Type | Cirmtuzumab | Zilovertamab Vedotin | KAN0441571C |
| Chronic Lymphocytic Leukemia (CLL) | Inhibits Wnt5a-induced signaling and cell survival. | Cytotoxic to ROR1+ CLL cells. | Induces apoptosis in ibrutinib-sensitive and -resistant CLL cells.[1] |
| Mantle Cell Lymphoma (MCL) | Synergistic anti-tumor activity with ibrutinib in animal models. | Induces tumor regression in MCL xenograft models. | Induces apoptosis and has synergistic effects with other MCL drugs.[1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not extensively reported in preclinical DLBCL models. | Induces tumor regression in DLBCL xenograft models. | Induces apoptosis and shows synergistic effects with venetoclax.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Not extensively reported in preclinical NSCLC models. | Not extensively reported in preclinical NSCLC models. | Induces apoptosis and has synergistic effects with EGFR or BTK inhibitors.[2][3] |
| Pancreatic Cancer | Not extensively reported in preclinical pancreatic cancer models. | Not extensively reported in preclinical pancreatic cancer models. | Shows additive apoptotic effects with ibrutinib or erlotinib.[1] |
Table 3: Clinical Data Summary for ROR1-Targeting Agents
| Indication | Cirmtuzumab | Zilovertamab Vedotin | KAN0441571C |
| Mantle Cell Lymphoma (MCL) | In combination with ibrutinib, showed an 83% Overall Response Rate (ORR) with a 33% Complete Response (CR) rate in a Phase 1/2 study.[4] | As a single agent in heavily pretreated patients, demonstrated a 40% ORR with a 13% CR rate in a Phase 2 trial.[5] | Not yet in clinical trials. |
| Chronic Lymphocytic Leukemia (CLL) | In combination with ibrutinib, showed an 88% ORR in a Phase 1/2 study.[4] | Not a primary indication in reported trials. | Not yet in clinical trials. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Not a primary indication in reported trials. | In combination with R-CHP for previously untreated patients, achieved a 100% CR rate at the 1.75 mg/kg dose in a Phase 2 trial. In relapsed/refractory DLBCL, in combination with R-GemOx, showed a 56.3% ORR with a 50% CR rate at the 1.75 mg/kg dose in a Phase 2 study.[6][7] | Not yet in clinical trials. |
| Solid Tumors | Limited clinical data. | Showed minimal antitumor activity in a Phase 2 study of various metastatic solid tumors.[8] | Not yet in clinical trials. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of these ROR1 inhibitors are provided below.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Preparation:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the ROR1 inhibitor or vehicle control for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell viability by assessing the metabolic activity of cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat with various concentrations of the ROR1 inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
Western Blot Analysis of ROR1 Signaling Pathway
This technique is used to detect changes in the phosphorylation status of proteins within the ROR1 signaling cascade.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the ROR1 inhibitor or vehicle control.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ROR1 and downstream signaling proteins (e.g., AKT, ERK, NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of ROR1 inhibitors in a living organism.
-
Cell Implantation:
-
Implant human cancer cells (e.g., MCL, DLBCL cell lines) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the ROR1 inhibitor or vehicle control according to the desired schedule and route of administration.
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, excise the tumors and weigh them. The reduction in tumor volume and weight in the treatment group compared to the control group indicates anti-tumor efficacy.[8][18][19][20]
-
Mandatory Visualization
The following diagrams illustrate the ROR1 signaling pathway and the mechanisms of action of the different therapeutic modalities.
References
- 1. Item - ROR1 - a druggable target : preclinical studies of ROR1 and combinatorial partners in malignancies - Karolinska Institutet - Figshare [openarchive.ki.se]
- 2. A Small Molecule Targeting the Intracellular Tyrosine Kinase Domain of ROR1 (KAN0441571C) Induced Significant Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Ror-Family Receptors in Development, Tissue Regeneration and Age-Related Disease [frontiersin.org]
- 7. merck.com [merck.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Pain Therapeutics: A Comparative Analysis of Preclinical NaV1.7 Inhibitors
A comprehensive review of preclinical data on selective NaV1.7 inhibitors reveals a class of compounds with significant therapeutic potential for pain management. While a meta-analysis of WAY-639872 is not feasible due to the absence of publicly available preclinical studies, this guide provides a comparative overview of prominent alternative NaV1.7 inhibitors, summarizing their in vitro and in vivo performance, and detailing the experimental methodologies employed in their evaluation.
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Genetic studies in humans have unequivocally demonstrated its crucial role in pain perception; individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes.[1][2] This strong genetic validation has spurred the development of numerous selective NaV1.7 inhibitors. This guide focuses on a selection of these compounds for which preclinical data are available, offering a comparative analysis for researchers, scientists, and drug development professionals.
In Vitro Profile of NaV1.7 Inhibitors
The initial characterization of NaV1.7 inhibitors typically involves in vitro electrophysiological assays to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound | hNaV1.7 IC50 (nM) | Selectivity Profile | Reference |
| PF-05089771 | 11 | >1000-fold selective over other NaV subtypes | [3] |
| Funapide (XEN402) | 54 | Also inhibits NaV1.5 (IC50 = 84 nM) and NaV1.6 (IC50 = 173 nM) | [4][5] |
| Raxatrigine (BIIB074) | Not consistently reported as a highly selective NaV1.7 inhibitor; described as a non-selective sodium channel blocker. | Blocks multiple NaV subtypes. | [6][7] |
| JNJ63955918 | ~100 (pIC50 = 9.1 for ProTX-II, from which it was derived) | >100-fold selectivity for NaV1.7 over other NaV subtypes. | [8][9] |
| DS-1971a | Potent and selective, specific IC50 values not consistently reported in abstracts. | Highly potent and selective in vitro profile. | [10][11][12] |
| Ralfinamide | Not a selective NaV1.7 inhibitor. | Acts on multiple sodium channel subtypes and has other mechanisms of action. | [13][14] |
| ST-2530 | 25 ± 7 (Kd) | >500-fold selectivity over hNaV1.1-1.6 and 1.8. | [15] |
| Tsp1a | 10 | >100-fold selectivity over hNaV1.3-1.6, 45-fold over hNaV1.1, and 24-fold over hNaV1.2. | [16][17] |
Preclinical In Vivo Efficacy
The analgesic potential of NaV1.7 inhibitors is evaluated in various animal models of pain, which can be broadly categorized into models of acute inflammatory pain and chronic neuropathic pain.
Acute Inflammatory Pain Models
The formalin test is a widely used model of tonic, inflammatory pain. It involves the injection of a dilute formalin solution into the rodent's paw, which elicits a biphasic pain response. The early phase is characterized by acute nociception, while the late phase reflects inflammatory processes and central sensitization.
| Compound | Animal Model | Efficacy in Formalin Test | Reference |
| ProTX-II (scaffold for JNJ63955918) | Rat | Intrathecal administration significantly reduced both phase I and phase II flinching. | [8] |
| ST-2530 | Mouse | A 3 mg/kg subcutaneous dose was broadly analgesic in acute pain models, including chemical stimuli. | [15] |
Neuropathic Pain Models
Chronic neuropathic pain is often modeled through surgical nerve injury, such as the spared nerve injury (SNI) model, or by chemical induction, for instance with chemotherapeutic agents like oxaliplatin and paclitaxel. The von Frey test is commonly used to assess mechanical allodynia, a hallmark of neuropathic pain, by measuring the paw withdrawal threshold to a calibrated mechanical stimulus.
| Compound | Animal Model | Efficacy in Neuropathic Pain Models | Reference |
| Ralfinamide | Rat, Mouse | Orally administered ralfinamide dose-dependently attenuated mechanical allodynia in the spared nerve injury model and in oxaliplatin- and paclitaxel-induced neuropathy. | [18] |
| DS-1971a | Mouse | Demonstrated robust efficacy in vivo in preclinical studies. | [10][11][12] |
| ST-2530 | Mouse | In the spared nerve injury model, ST-2530 transiently reversed mechanical allodynia. | [15] |
| Tsp1a | Mouse | Intracolonic administration completely reversed chronic visceral hypersensitivity in a model of irritable bowel syndrome. | [16][17] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of preclinical data.
In Vitro Electrophysiology: Patch-Clamp Assay
-
Objective: To measure the inhibitory effect of a compound on NaV1.7 channels.
-
Methodology:
-
Cells stably expressing the human NaV1.7 channel (e.g., HEK293 cells) are cultured.
-
Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
A holding potential is applied to the cell membrane (e.g., -120 mV).
-
Voltage steps are applied to elicit sodium currents.
-
The compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
-
IC50 values are calculated by fitting the concentration-response data to a logistic equation.[19]
-
In Vivo Pain Models
-
Objective: To assess the analgesic effect of a compound on acute and tonic inflammatory pain.
-
Methodology:
-
Rodents (rats or mice) are acclimated to the testing environment.
-
A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of a hind paw.[20][21]
-
The animal's behavior is observed for a set period (e.g., 60-90 minutes).
-
Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are quantified.
-
The total time spent in these behaviors is recorded for the early (0-5 min) and late (15-60 min) phases of the response.[22]
-
-
Objective: To measure mechanical allodynia (pain in response to a non-painful stimulus).
-
Methodology:
-
Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimatize.[23][24][25]
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[26]
-
The filament is pressed until it bends, and the pressure is held for a few seconds.
-
A positive response is recorded if the animal withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.[25]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of NaV1.7 inhibitors and a typical preclinical development workflow.
Caption: Mechanism of action of NaV1.7 inhibitors in blocking pain signaling.
Caption: A typical preclinical development workflow for a novel analgesic.
Conclusion
The development of selective NaV1.7 inhibitors represents a promising, mechanism-based approach to pain therapy. While preclinical data for this compound are not available, the comparative analysis of alternative compounds such as PF-05089771, Funapide, Raxatrigine, JNJ63955918, DS-1971a, and Ralfinamide highlights the progress and challenges in this field. A significant hurdle has been the translation of robust preclinical efficacy into successful clinical outcomes, a discrepancy that has been noted in several reviews of the field.[27] Factors such as species differences in channel pharmacology, suboptimal target engagement in clinical trials, and the complexity of pain states likely contribute to this translational gap. Future research will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and employing translational preclinical models that more accurately predict clinical efficacy.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oatext.com [oatext.com]
- 7. Vixotrigine - Wikipedia [en.wikipedia.org]
- 8. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. criver.com [criver.com]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 23. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 24. von Frey test [protocols.io]
- 25. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking WAY-639872 Against Standard-of-Care Analgesics for Neuropathic Pain
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of WAY-639872, a selective voltage-gated sodium channel Nav1.7 inhibitor, against standard-of-care analgesics for neuropathic pain. Due to the limited publicly available data for this compound, this guide utilizes data from other selective Nav1.7 inhibitors as a proxy to provide a representative performance benchmark. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound belongs to a class of non-opioid analgesics that selectively target the Nav1.7 sodium channel. This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital insensitivity to pain.[1] Nav1.7 channels are preferentially expressed in peripheral sensory neurons and play a critical role in the initiation and propagation of pain signals.[2] In contrast, standard-of-care analgesics for neuropathic pain, such as gabapentinoids (gabapentin, pregabalin), tricyclic antidepressants (TCAs, e.g., amitriptyline), and serotonin-norepinephrine reuptake inhibitors (SNRIs, e.g., duloxetine), have different mechanisms of action and a broader range of systemic effects.
This guide summarizes the available preclinical data to facilitate a comparative assessment of these different therapeutic approaches.
Data Presentation
The following tables summarize the preclinical efficacy of a representative selective Nav1.7 inhibitor against standard-of-care analgesics in rodent models of neuropathic pain. It is important to note that direct head-to-head comparisons in single studies are limited, and therefore, these tables compile data from various sources. This may introduce variability due to differences in experimental protocols.
Table 1: Efficacy in a Rodent Model of Neuropathic Pain (Mechanical Allodynia)
| Compound Class | Representative Compound | Animal Model | Efficacy Measure | Result |
| Selective Nav1.7 Inhibitor | PF-05089771 (Proxy for this compound) | Spinal Nerve Ligation (Rat) | Reversal of Mechanical Allodynia | Significant reversal of mechanical hypersensitivity. |
| Gabapentinoid | Gabapentin | Spinal Nerve Ligation (Rat) | Reversal of Mechanical Allodynia | Significant reversal of mechanical allodynia.[3] |
| Tricyclic Antidepressant | Amitriptyline | Spinal Nerve Ligation (Rat) | Reversal of Mechanical Allodynia | Reversal of static mechanical allodynia.[4] |
| SNRI | Duloxetine | Streptozotocin-induced Diabetic Neuropathy (Rat) | Attenuation of Pain Behavior | Attenuated pain behavior and modulated central sensitization. |
Table 2: Efficacy in a Rodent Model of Neuropathic Pain (Thermal Hyperalgesia)
| Compound Class | Representative Compound | Animal Model | Efficacy Measure | Result |
| Selective Nav1.7 Inhibitor | PF-04856264 (Proxy for this compound) | Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain (Mouse) | Attenuation of Thermal Hypersensitivity | Attenuated thermal hypersensitivity at later timepoints.[5] |
| Gabapentinoid | Gabapentin | Painful Diabetic Neuropathy (Rat) | Reversal of Thermal Hyperalgesia | Reversed thermal hyperalgesia.[3] |
| Tricyclic Antidepressant | Amitriptyline | Spinal Nerve Ligation (Rat) | Reversal of Thermal Hyperalgesia | Reversal of thermal hyperalgesia.[4] |
| SNRI | Duloxetine | Streptozotocin-induced Diabetic Neuropathy (Rat) | Attenuation of Thermal Hyperalgesia | Attenuated thermal hyperalgesia. |
Experimental Protocols
The data presented in this guide are primarily derived from preclinical studies utilizing rodent models of neuropathic pain. The following are detailed methodologies for key experiments cited.
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL) Model: This model is widely used to induce neuropathic pain that mimics features of sciatica in humans. In rats, under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure leads to the development of persistent mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Chronic Constriction Injury (CCI) Model: This model also induces nerve-injury-related neuropathic pain. The sciatic nerve is exposed at the mid-thigh level, and four loose chromic gut ligatures are tied around it. This leads to a partial nerve injury that results in pain-related behaviors such as allodynia and hyperalgesia.
Behavioral Assays for Pain Assessment
-
Von Frey Test for Mechanical Allodynia: This test is used to assess the withdrawal threshold to a mechanical stimulus. Animals are placed on a wire mesh platform, and calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw. The minimal force required to elicit a paw withdrawal response is recorded as the paw withdrawal threshold. A lower threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
Hargreaves Test for Thermal Hyperalgesia: This test measures the latency of paw withdrawal from a thermal stimulus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw is recorded. A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.
Mandatory Visualization
Caption: Signaling pathway of this compound in nociceptors.
Caption: Preclinical experimental workflow for analgesic testing.
Caption: Logical comparison of this compound and standard of care.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gabapentin reduces allodynia and hyperalgesia in painful diabetic neuropathy rats by decreasing expression level of Nav1.7 and p-ERK1/2 in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for the Investigational Compound WAY-639872
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of the investigational compound WAY-639872. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this and other investigational chemical compounds in a laboratory setting. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these procedures are based on established best practices for the management of hazardous chemical waste and investigational drugs.
Core Principles of Investigational Compound Disposal
The disposal of any investigational compound, including this compound, must be approached with the assumption that the substance is hazardous in the absence of comprehensive safety data. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1][2] Laboratory personnel handling such chemical waste are required to be current on Chemical Waste Management training.[3]
Immediate Safety and Handling Precautions
Due to the unknown hazard profile of this compound, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Engineering Controls: All handling of this compound that could result in aerosolization or dust generation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Response: In the event of a spill, the area should be cordoned off and spill cleanup materials (e.g., absorbent pads, appropriate neutralizing agents if the chemical nature is known) should be used. All materials used for spill cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible chemicals to prevent violent reactions or the emission of flammable or poisonous gases.[4] For instance, acids and bases should be stored separately, and oxidizing agents should be kept away from reducing agents and organic compounds.[4][5]
Step 2: Waste Container Selection and Labeling
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, leak-proof, and have a secure, sealable lid.[4] For liquid waste, secondary containment, such as a larger, shatter-resistant tub or bin, is required.[4]
-
Labeling: As soon as the first waste is added, the container must be labeled with a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)[3]
-
The concentration and composition of the waste
-
The name and contact information of the Principal Investigator (PI)[3]
-
The laboratory location (building and room number)[3]
-
The date the waste was first added to the container
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][4]
-
Storage Conditions: The SAA should be located at or near the point of waste generation. Containers must be kept closed at all times except when adding waste. The total volume of hazardous waste in an SAA should not exceed 55 gallons.
-
Empty Containers: Containers that held this compound must also be treated as hazardous waste. The first rinse of an "empty" container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in the SAA for close to a year, contact your institution's EHS department to arrange for a waste pickup.[4]
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the this compound waste, which is typically done via incineration at an EPA-permitted facility.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | |
| Container Headroom | At least one inch to allow for expansion | [4] |
| Time Limit for Full Container in SAA | Must be removed within 3 days | [4] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 1 year | [4] |
Experimental Protocols
As this document pertains to the disposal of this compound, no experimental protocols for its use are included. For handling and use in experiments, a substance-specific risk assessment should be conducted, and a standard operating procedure (SOP) should be developed.
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key components of a Satellite Accumulation Area for hazardous waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of a Nav1.7 selective sodium channel blocker in patients with trigeminal neuralgia: a double-blind, placebo-controlled, randomised withdrawal phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling WAY-639872
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of WAY-639872.
This document provides crucial safety protocols and logistical plans for the handling and disposal of the research compound this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with handling a novel chemical substance.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach is recommended for handling this and any research compound with unknown long-term toxicological properties. The following table summarizes the recommended Personal Protective Equipment (PPE) based on standard laboratory safety practices.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn when there is a risk of splashing. | To protect the eyes and face from accidental splashes, aerosols, or airborne particles of the compound. |
| Skin Protection | - Gloves: Nitrile gloves are recommended. Check for any signs of degradation or perforation before and during use. - Lab Coat: A fully buttoned, long-sleeved lab coat. | To prevent skin contact with the compound. Contaminated gloves should be removed and replaced immediately. A lab coat protects clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities, generating dust or aerosols, or if working outside of a certified chemical fume hood. The type of respirator should be selected based on a formal risk assessment. | To prevent inhalation of the compound, especially in powder form or if aerosolized. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe working environment. The following procedural steps should be followed:
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-Handling Check: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood or a balance enclosure to contain any airborne particles. Prepare solutions within the fume hood.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Post-Handling Decontamination: After handling is complete, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and disposable labware, should be segregated from general laboratory waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the name of the compound and the appropriate hazard warnings (e.g., "Caution: Research Compound").
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for research compounds. Do not dispose of this compound down the drain or in the regular trash.[1][2][3]
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and use when handling this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
